kaempferol 3-O-sophoroside
Description
Sophoraflavonoloside has been reported in Equisetum arvense, Glycine max, and other organisms with data available.
isolated from leaves of Cassia alata
Structure
3D Structure
Properties
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-7-14-17(33)20(36)22(38)26(40-14)43-25-21(37)18(34)15(8-29)41-27(25)42-24-19(35)16-12(32)5-11(31)6-13(16)39-23(24)9-1-3-10(30)4-2-9/h1-6,14-15,17-18,20-22,25-34,36-38H,7-8H2/t14-,15-,17-,18-,20+,21+,22-,25-,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZDFKLGDGSGEO-UJECXLDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941769 | |
| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19895-95-5, 30373-88-7 | |
| Record name | Kaempferol 3-O-sophoroside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19895-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kaempferol 3-O-sophoroside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019895955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flavone, 3,4',5,7-tetrahydroxy-, 3-(glucosylglucoside) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030373887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOPHORAFLAVONOLOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C1196Z645 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Natural Sources of Kaempferol 3-O-sophoroside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of kaempferol 3-O-sophoroside, a flavonoid glycoside with demonstrated anti-inflammatory, analgesic, and antidepressant properties. This document details the botanical origins of the compound, presents available quantitative data, outlines experimental protocols for its extraction and analysis, and illustrates its relevant biological pathways and experimental workflows.
Natural Sources of this compound
This compound, also known as sophoraflavonoloside, has been identified in a variety of plant species. Its presence is particularly notable in the following plants:
-
Crocus sativus L. (Saffron): The floral bio-residues, specifically the tepals (petals and sepals), of the saffron plant are a rich source of this compound. It is often the main flavonoid present in this part of the plant[1].
-
Sophora japonica L. (Pagoda Tree): The seeds of Sophora japonica are a known botanical source of this compound, from which its synonym "sophoraflavonoloside" is derived[2][3].
-
Brassica oleracea var. italica (Broccoli): this compound is a known glycoside found in broccoli, contributing to its profile of health-promoting phytochemicals[4].
-
Lindera neesiana (Wall. ex Nees) Kurz: The leaves and twigs of this plant, belonging to the Lauraceae family, have been shown to contain this compound[5].
-
Allium tricoccum (Ramps or Wild Leeks): This species of wild onion contains various kaempferol glycosides, including this compound[4].
-
Equisetum arvense L. (Field Horsetail): This perennial fern is another reported source of this compound[6].
-
Glycine max (L.) Merr. (Soybean): Soybean leaves have been found to contain a variety of kaempferol glycosides[6][7].
Quantitative Data on this compound Content
The concentration of this compound can vary significantly depending on the plant species, the part of the plant analyzed, and the specific analytical methods used. The following table summarizes the available quantitative data.
| Botanical Source | Plant Part | Concentration | Reference |
| Crocus sativus L. | Floral Bio-residues (Tepals) | 2.3 mg/g dry weight | |
| Crocus sativus L. | Petal Extract | 20.82 ± 0.152 mg/g | |
| Crocus sativus L. | Dry Tepals | 62.19–99.48 mg/g | [4] |
| Brassica oleracea var. italica | Discarded Florets | 39.4 mg/kg dry weight (0.0394 mg/g) | |
| Lindera neesiana | Leaves and Twigs | Data not available in concentration format. 121 mg was isolated from a 0.8 g subfraction of the extract. | [5] |
| Sophora japonica L. | Seeds | Presence confirmed, but quantitative data for the 3-O-sophoroside is not specified. | [3] |
| Allium tricoccum | Leaves | Total kaempferol conjugates: 2.323 ± 0.787 mg/g dry weight. Specific concentration for 3-O-sophoroside is not detailed. | |
| Equisetum arvense L. | Aerial Parts | Presence confirmed, but quantitative data for the 3-O-sophoroside is not provided. | |
| Glycine max (L.) Merr. | Leaves | Presence of kaempferol glycosides confirmed, but specific quantitative data for 3-O-sophoroside is not available. | [6][7] |
Experimental Protocols
The extraction, isolation, and quantification of this compound from natural sources typically involve solvent extraction followed by chromatographic and spectroscopic techniques.
A detailed protocol for the isolation of this compound from the leaves and twigs of Lindera neesiana has been reported[5].
-
Extraction: The dried plant material (2.3 kg) is macerated twice with 60% ethanol (36 L) at room temperature for two days. The filtered extracts are combined and evaporated under reduced pressure.
-
Initial Fractionation: The resulting extract is suspended in water and applied to an MCI gel CHP20P column, followed by elution with a stepwise gradient of methanol in water (H₂O, 40%, 60%, 80%, and 100% MeOH).
-
Chromatographic Separation: The fractions containing the target compound are further purified using a series of column chromatography techniques, including Sephadex LH-20, octadecylsilyl (ODS), and silica gel.
-
Isolation: this compound is isolated from a specific subfraction by silica gel column chromatography using a mobile phase of CH₂Cl₂:MeOH:H₂O (8:2:0.1)[5].
An efficient strategy for the enrichment of kaempferol-3-O-sophoroside from saffron petal extract has been developed using macroporous resins[8][9].
-
Adsorbent Screening: Various macroporous resins are evaluated for their adsorption and desorption capacities. XAD-1600N resin has been identified as a suitable option[8][9].
-
Adsorption: The saffron petal extract is loaded onto the equilibrated XAD-1600N column.
-
Desorption: The column is washed with deionized water to remove impurities, and then the adsorbed flavonoids are eluted with an ethanol-water solution (e.g., 49%-69% ethanol)[9].
-
Purity: This process can increase the purity of kaempferol-3-O-sophoroside by over fivefold with acceptable recovery[9].
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the quantification of this compound.
-
HPLC with Diode-Array Detection (HPLC-DAD): This is a common method for the analysis of flavonoids. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of acidified water (e.g., with formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol). Detection is performed at a wavelength where the compound exhibits maximum absorbance (around 350 nm for kaempferol glycosides).
-
HPLC with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS): This technique provides higher selectivity and sensitivity and allows for the structural confirmation of the compound based on its mass-to-charge ratio and fragmentation pattern.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a key signaling pathway influenced by this compound and a general workflow for its analysis.
Figure 1: Anti-inflammatory signaling pathway of this compound.
Figure 2: General experimental workflow for analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Isolation of Antiosteoporotic Compounds from Seeds of Sophora japonica | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Japanese Sophora Flower [doi.usp.org]
- 6. researchgate.net [researchgate.net]
- 7. Kaempferol Glycosides and Enzymes of Flavonol Biosynthesis in Leaves of a Soybean Strain with Low Photosynthetic Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive characterization of flavonoid derivatives in young leaves of core-collected soybean (Glycine max L.) cultivars based on high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Kaempferol 3-O-sophoroside in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kaempferol 3-O-sophoroside, a naturally occurring flavonoid glycoside, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolism to the final glycosylation events. It includes a summary of the key enzymes involved, available quantitative data, detailed experimental protocols for enzyme characterization, and visual representations of the biochemical pathways and experimental workflows.
Introduction
Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities. Kaempferol, a flavonol, and its glycosylated derivatives are of particular interest due to their antioxidant, anti-inflammatory, and potential anti-cancer properties. Glycosylation, the attachment of sugar moieties, significantly impacts the solubility, stability, and bioavailability of flavonoids. This compound is a diglucoside of kaempferol, where a sophorose molecule (a disaccharide of two glucose units linked by a β-1,2-glycosidic bond) is attached to the 3-hydroxyl group of the kaempferol aglycone. This modification is catalyzed by a series of UDP-glycosyltransferases (UGTs). This guide elucidates the multi-step enzymatic cascade responsible for its formation.
The Biosynthetic Pathway
The biosynthesis of this compound begins with the general phenylpropanoid pathway, leading to the formation of the kaempferol aglycone. This is followed by a two-step glycosylation at the 3-hydroxyl position.
Phenylpropanoid and Flavonoid Biosynthesis: The Path to Kaempferol
The initial steps of the pathway utilize precursors from primary metabolism. The amino acid L-phenylalanine is converted to 4-coumaroyl-CoA through the action of three key enzymes:
-
Phenylalanine ammonia-lyase (PAL)
-
Cinnamate 4-hydroxylase (C4H)
-
4-Coumarate:CoA ligase (4CL)
Subsequently, the flavonoid biosynthesis pathway commences with the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA, catalyzed by chalcone synthase (CHS) , to form naringenin chalcone. This is then isomerized to naringenin by chalcone isomerase (CHI) .
Naringenin is a critical branch point and is hydroxylated at the 3-position by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol. Finally, flavonol synthase (FLS) introduces a double bond into the C-ring of dihydrokaempferol to yield the flavonol, kaempferol .
Glycosylation of Kaempferol: Formation of the Sophoroside Moiety
The conversion of kaempferol to this compound is a two-step process, each step catalyzed by a specific UDP-glycosyltransferase (UGT).
Step 1: Formation of Kaempferol 3-O-glucoside
A flavonol 3-O-glucosyltransferase (F3GT) utilizes UDP-glucose as a sugar donor to attach a single glucose molecule to the 3-hydroxyl group of kaempferol.
Step 2: Addition of the Second Glucose Moiety
A second glucosyltransferase, specifically a flavonoid 3-O-glucoside: 1,2-glucosyltransferase , then adds another glucose molecule to the 2"-hydroxyl group of the initial glucose, forming the characteristic β-1,2-glycosidic bond of sophorose. A key enzyme identified in this step is UGT707B1 from Crocus sativus.
Key Enzymes and Quantitative Data
While the general pathway is well-established, detailed kinetic data for the specific enzymes involved in this compound synthesis are limited. The following tables summarize the key enzymes and available quantitative information for related reactions.
Table 1: Key Enzymes in the Biosynthesis of this compound
| Enzyme | Abbreviation | Substrate(s) | Product(s) |
| Phenylalanine ammonia-lyase | PAL | L-Phenylalanine | trans-Cinnamic acid |
| Cinnamate 4-hydroxylase | C4H | trans-Cinnamic acid | 4-Coumaric acid |
| 4-Coumarate:CoA ligase | 4CL | 4-Coumaric acid, CoA, ATP | 4-Coumaroyl-CoA |
| Chalcone synthase | CHS | 4-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin chalcone |
| Chalcone isomerase | CHI | Naringenin chalcone | Naringenin |
| Flavanone 3-hydroxylase | F3H | Naringenin | Dihydrokaempferol |
| Flavonol synthase | FLS | Dihydrokaempferol | Kaempferol |
| Flavonol 3-O-glucosyltransferase | F3GT | Kaempferol, UDP-glucose | Kaempferol 3-O-glucoside, UDP |
| Flavonoid 3-O-glucoside: 1,2-glucosyltransferase | - | Kaempferol 3-O-glucoside, UDP-glucose | This compound, UDP |
Table 2: Representative Kinetic Parameters of Flavonoid Glycosyltransferases
Note: Specific kinetic data for UGT707B1 from Crocus sativus in the synthesis of this compound is not currently available in the reviewed literature. The data presented below is for related enzymes to provide a comparative context.
| Enzyme | Source Plant | Substrate | Km (µM) | Vmax (pkat/mg protein) or kcat (s-1) | Reference |
| AtUGT78D2 | Arabidopsis thaliana | Kaempferol | 10.5 ± 1.2 | 1.28 ± 0.04 (pkat/mg) | (Jones et al., 2003) |
| VvGT1 | Vitis vinifera | Kaempferol | 12.0 ± 2.0 | 0.17 ± 0.01 (kcat) | (Ford et al., 1998) |
| UGT73C6 | Arabidopsis thaliana | Kaempferol | 6.8 ± 0.7 | 0.45 ± 0.02 (pkat/mg) | (Lim et al., 2003) |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the characterization of the this compound biosynthesis pathway.
Heterologous Expression and Functional Characterization of UGT707B1
This protocol is adapted from the study on UGT707B1 from Crocus sativus.
Objective: To confirm the function of a candidate UGT in the synthesis of this compound.
Methodology:
-
Gene Cloning: The full-length coding sequence of the candidate UGT gene (e.g., UGT707B1) is amplified from cDNA of the source plant (e.g., Crocus sativus stigma) using PCR with gene-specific primers.
-
Vector Construction: The amplified gene is cloned into a plant expression vector (e.g., pGWB2) under the control of a strong constitutive promoter (e.g., CaMV 35S).
-
Agrobacterium-mediated Transformation: The expression vector is introduced into Agrobacterium tumefaciens (e.g., strain GV3101) by electroporation.
-
Plant Transformation: Arabidopsis thaliana plants (e.g., ecotype Columbia-0) are transformed using the floral dip method.
-
Selection of Transgenic Plants: Transgenic plants are selected on a medium containing an appropriate antibiotic (e.g., kanamycin).
-
Metabolite Extraction: Rosette leaves from T2 generation transgenic and wild-type plants are harvested, frozen in liquid nitrogen, and ground to a fine powder. The powder is extracted with 80% methanol.
-
Metabolite Analysis: The extracts are analyzed by High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS/MS) to identify the presence of this compound and other related flavonoids. Comparison of the metabolite profiles of transgenic and wild-type plants will reveal the function of the expressed UGT.
In Vitro Enzyme Assay for Flavonoid Glycosyltransferase Activity
Objective: To determine the enzymatic activity and substrate specificity of a purified recombinant UGT.
Methodology:
-
Protein Expression and Purification: The candidate UGT gene is cloned into an expression vector (e.g., pGEX or pET series) and expressed in Escherichia coli. The recombinant protein, often with a tag (e.g., GST or His-tag), is purified using affinity chromatography.
-
Reaction Mixture: A typical reaction mixture (total volume of 50 µL) contains:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 µg of purified recombinant UGT
-
2 mM UDP-glucose (sugar donor)
-
100 µM Kaempferol or Kaempferol 3-O-glucoside (acceptor substrate, dissolved in DMSO)
-
-
Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 30 minutes.
-
Reaction Termination: The reaction is stopped by adding an equal volume of methanol.
-
Product Analysis: The reaction mixture is centrifuged to pellet the precipitated protein, and the supernatant is analyzed by HPLC or LC-MS to detect and quantify the formation of the glycosylated product.
For Kinetic Analysis:
-
To determine the Km for the flavonoid substrate, the concentration of UDP-glucose is kept constant and saturating, while the concentration of the flavonoid is varied.
-
To determine the Km for UDP-glucose, the concentration of the flavonoid substrate is kept constant and saturating, while the concentration of UDP-glucose is varied.
-
Initial reaction velocities are measured at each substrate concentration, and the data are fitted to the Michaelis-Menten equation to calculate Km and Vmax.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Biosynthesis pathway of this compound.
Experimental Workflows
Caption: Workflow for UGT functional characterization.
Discovery and first isolation of kaempferol 3-O-sophoroside.
An In-depth Technical Guide on the Discovery and First Isolation of Kaempferol 3-O-Sophoroside
Introduction
This compound, a flavonoid glycoside, is a significant natural product with a range of described biological activities, including anti-inflammatory effects. This technical guide provides a detailed account of its discovery and initial isolation, with a focus on the pioneering work that led to the characterization of this molecule. The primary source for the first isolation of this compound, also known under the synonym sophoraflavonoloside, is the plant Sophora japonica L. (now reclassified as Styphnolobium japonicum).
Discovery and First Isolation
Plant Source
The primary plant source for the first isolation of this compound was the flower buds of Sophora japonica L., a tree native to China and widely used in traditional medicine.
Experimental Protocols
The following is a generalized experimental protocol for the extraction and isolation of flavonoid glycosides from Sophora japonica flower buds, based on classical phytochemical methods that would have been available and utilized during the early 20th century.
I. Extraction
-
Maceration : The dried and powdered flower buds of Sophora japonica are macerated with a suitable solvent, typically a lower alcohol such as methanol or ethanol, at room temperature. This process is repeated multiple times to ensure exhaustive extraction of the glycosides.
-
Concentration : The combined alcoholic extracts are then concentrated under reduced pressure to yield a crude extract.
II. Fractionation
-
Solvent Partitioning : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, diethyl ether, and ethyl acetate. This step removes non-polar compounds like fats and chlorophylls. The flavonoid glycosides, being polar, remain predominantly in the aqueous and ethyl acetate fractions.
III. Isolation and Purification
-
Crystallization : The concentrated ethyl acetate or aqueous fraction is often cooled or allowed to stand, which can lead to the crystallization of the less soluble glycosides.
-
Column Chromatography : Further purification is achieved using column chromatography. While modern techniques utilize silica gel or Sephadex, early methods would have employed adsorbents like alumina or calcium carbonate. The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.
-
Recrystallization : The fractions containing this compound are combined, concentrated, and the compound is purified by repeated recrystallization from a suitable solvent system, such as aqueous ethanol or methanol, to obtain pure crystals.
Data Presentation
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₂₇H₃₀O₁₆ |
| Molecular Weight | 610.52 g/mol |
| Appearance | Yellowish crystalline powder |
| Melting Point | Approximately 198-201 °C |
| Solubility | Soluble in methanol, ethanol, water |
Mandatory Visualization
Experimental Workflow for the First Isolation of this compound
Caption: A simplified workflow for the initial isolation of this compound.
Signaling Pathway (Illustrative)
As the initial discovery focused on isolation and structural elucidation, the signaling pathways were not investigated at that time. However, for modern context, kaempferol and its glycosides are known to interact with various cellular signaling pathways. The diagram below illustrates a generalized anti-inflammatory signaling pathway that this compound is now understood to modulate.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
The Therapeutic Potential of Kaempferol 3-O-sophoroside: A Bioactive Flavonoid in Traditional Medicine
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Kaempferol 3-O-sophoroside, a naturally occurring flavonoid glycoside, has garnered significant attention for its prominent role in traditional medicine and its diverse pharmacological activities. This technical guide provides a comprehensive overview of the occurrence, biological effects, and underlying molecular mechanisms of this compound. Drawing from an extensive review of scientific literature, this document details its presence in various medicinal plants, its potent anti-inflammatory, analgesic, antidepressant, and anticancer properties. We present quantitative data in structured tables for comparative analysis, detailed experimental protocols for its isolation and biological evaluation, and visual representations of its modulation of key signaling pathways, including NF-κB, AMPK, and HMGB1/TLR4, to facilitate further research and drug development endeavors.
Introduction
Traditional medicine has long utilized a vast arsenal of plant-derived compounds for the treatment of human ailments. Among these, flavonoids represent a significant class of secondary metabolites with a wide spectrum of biological activities. This compound, a glycosidic derivative of the flavonol kaempferol, has emerged as a compound of particular interest. It is found in a variety of plants that have been staples in traditional healing practices across different cultures. This guide aims to consolidate the current scientific knowledge on this compound, providing a technical resource for researchers and professionals in the field of drug discovery and development.
Occurrence in Traditional Medicine
This compound has been identified in several plants with a history of use in traditional medicine. Its presence in these botanicals likely contributes to their therapeutic effects.
| Plant Species | Family | Traditional Use |
| Panax ginseng C.A.Mey. (Mountain Ginseng) | Araliaceae | Adaptogen, anti-inflammatory, cognitive enhancer |
| Crocus sativus L. (Saffron) | Iridaceae | Antidepressant, anti-inflammatory, culinary spice |
| Malvaviscus arboreus Cav. | Malvaceae | Treatment of gastrointestinal ailments, inflammation |
| Sophora japonica L. | Fabaceae | Hemostatic, anti-inflammatory |
Quantitative Analysis of Biological Activities
The therapeutic potential of this compound is underscored by its potent biological activities, which have been quantified in various in vitro and in vivo models.
Anti-inflammatory Activity
| Experimental Model | Key Findings | Concentration/Dosage | Reference |
| LPS-stimulated Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of NF-κB activation and suppression of TNF-α production. | 0-5 μM | [1][2] |
| LPS-stimulated Human Endothelial Cells | Potent inhibition of HMGB1 release. | Not specified | [3] |
| Ethanol-induced Gastric Lesions in Rats | Significant prevention of gastric lesions and reduction of IL-6 levels. | 30, 90, 120, and 180 mg/kg (oral) | [4][5][6][7] |
Antidepressant and Neuroprotective Activity
| Experimental Model | Key Findings | Concentration/Dosage | Reference |
| Corticosterone (CORT)-induced PC12 Cell Injury | Ameliorated cell damage, oxidative stress, and inflammation. | 12.5-50 μM | [8][9] |
| Chronic Unpredictable Mild Stress (CUMS) Mouse Model | Ameliorated weight loss, dyskinesia, and hippocampal volume reduction; promoted BDNF production and autophagy via AMPK activation. | 10 and 20 mg/kg (oral) | [8][9][10] |
Analgesic Activity
| Experimental Model | Key Findings | Concentration/Dosage |
| Acetic Acid-induced Writhing in Mice | Dose-dependent inhibition of writhing response. | 100 and 200 mg/kg (oral) |
| Formalin Test in Mice | Inhibition of both early and late phases of nociceptive behavior. | Not specified |
Anticancer Activity
| Cell Line | Cancer Type | IC50 Value | Reference |
| NG-97 | Grade III Glioma | 800 µM (for a bioconverted extract) | [10] |
| U-251 | Grade IV Glioma (Glioblastoma) | 1800 µM (for a bioconverted extract) | [10] |
| HepG2 | Hepatocellular Carcinoma | Not specified for the sophoroside | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | IC50 = 60.0 ± 16.3 µM (for kaempferol) | [11] |
Experimental Protocols
Isolation and Purification of this compound from Crocus sativus Petals
This protocol outlines a general procedure for the extraction and isolation of this compound.
-
Extraction:
-
Air-dry and powder the petals of Crocus sativus.
-
Macerate the powdered plant material with methanol at room temperature for 48 hours.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude methanolic extract.
-
-
Fractionation:
-
Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate.
-
Concentrate the ethyl acetate fraction, which is typically rich in flavonoids.
-
-
Chromatographic Purification:
-
Subject the ethyl acetate fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of chloroform and methanol.
-
Monitor the collected fractions by thin-layer chromatography (TLC) using a chloroform:methanol (9:1 v/v) solvent system and visualize under UV light.
-
Combine fractions containing the target compound.
-
-
Final Purification:
-
Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
Use a mobile phase of methanol and water with a gradient elution.
-
Monitor the elution at a wavelength of approximately 350 nm.
-
Collect the peak corresponding to this compound and verify its purity and structure using LC-MS and NMR spectroscopy.[12][13]
-
Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 350 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of purified this compound in methanol.
-
Create a series of standard solutions of known concentrations by diluting the stock solution.
-
Prepare plant extracts by methanol extraction and filter through a 0.45 µm syringe filter before injection.
-
-
Analysis:
In Vitro Anti-inflammatory Assay: LPS-induced NF-κB Activation in HUVECs
-
Cell Culture:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial cell growth medium supplemented with fetal bovine serum and growth factors.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the HUVECs with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
-
NF-κB Activation Assay (Western Blot):
-
Lyse the cells and separate the nuclear and cytoplasmic fractions.
-
Perform SDS-PAGE on the nuclear extracts and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the p65 subunit of NF-κB.
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
Quantify the band intensity to determine the level of nuclear translocation of NF-κB p65.[15][16][17]
-
In Vivo Antidepressant Assay: Chronic Unpredictable Mild Stress (CUMS) Model in Mice
-
Animal Model:
-
Subject mice to a CUMS protocol for 5-6 weeks. The stressors should be varied and applied randomly, and may include:
-
24-hour food or water deprivation.
-
Cage tilt (45°).
-
Overnight illumination.
-
Forced swimming in cold water (4°C).
-
Wet bedding.
-
-
-
Treatment:
-
Administer this compound (e.g., 10 and 20 mg/kg) or a vehicle control orally once daily during the last 3 weeks of the CUMS protocol.
-
-
Behavioral Tests:
-
Sucrose Preference Test (SPT): Measure the consumption of 1% sucrose solution versus plain water to assess anhedonia.
-
Forced Swim Test (FST): Measure the duration of immobility in a cylinder of water to assess behavioral despair.
-
Tail Suspension Test (TST): Measure the duration of immobility when suspended by the tail.
-
-
Biochemical Analysis:
Signaling Pathways and Molecular Mechanisms
This compound exerts its biological effects by modulating several key signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to pro-inflammatory stimuli like LPS, NF-κB is activated, leading to the transcription of inflammatory mediators. This compound has been shown to suppress the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[2] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Psychological dominant stressor modification to an animal model of depression with chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kaempferol and Biomodified Kaempferol from Sophora japonica Extract as Potential Sources of Anti-Cancer Polyphenolics against High Grade Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Pathways Involved in the Anti-Cancer Activity of Flavonols: A Focus on Myricetin and Kaempferol [mdpi.com]
- 12. Comprehensive Extraction and Chemical Characterization of Bioactive Compounds in Tepals of Crocus sativus L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. hnRNPA2/B1 Ameliorates LPS-Induced Endothelial Injury through NF-κB Pathway and VE-Cadherin/β-Catenin Signaling Modulation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. e-century.us [e-century.us]
Kaempferol 3-O-sophoroside: A Comprehensive Technical Guide on its Role as a Plant Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kaempferol 3-O-sophoroside, a naturally occurring flavonoid glycoside, is a significant secondary metabolite in a variety of plant species. This technical guide provides an in-depth analysis of its core characteristics, biosynthesis, and multifaceted roles in plant physiology, with a particular focus on its functions in defense mechanisms and developmental processes. This document synthesizes current scientific knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to serve as a valuable resource for researchers in phytochemistry, plant biology, and drug discovery.
Introduction
This compound is a derivative of the flavonol kaempferol, characterized by the attachment of a sophorose disaccharide (β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside) to the hydroxyl group at the C-3 position of the kaempferol backbone.[1] Its presence has been documented in numerous plant species, including but not limited to Sophora japonica, Cassia alata, Crocus sativus, and Lindera neesiana.[1][2][3][4] As a plant metabolite, it is involved in a range of interactions with the environment and plays a role in the plant's internal regulatory mechanisms. This guide will explore the chemical properties, biosynthesis, and the pivotal functions of this compound within the plant kingdom.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its extraction, identification, and a proper appreciation of its biological function.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₀O₁₆ | [1] |
| Molecular Weight | 610.52 g/mol | [1] |
| CAS Number | 19895-95-5 | [1] |
| Appearance | Typically a yellow powder | [5] |
| Solubility | Soluble in polar solvents like methanol and ethanol | [6][7] |
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic process that originates from the general phenylpropanoid pathway, culminating in the flavonoid core structure, which is then glycosylated.
The initial steps involve the synthesis of the kaempferol aglycone from phenylalanine. The final and specific step in the formation of this compound is the glycosylation of the kaempferol molecule. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT). While the general class of enzymes is known, the exact UGT responsible for attaching the sophoroside moiety to the 3-hydroxy position of kaempferol has not yet been definitively identified in most plant species. The process involves the sequential addition of two glucose molecules, with the second glucose being added to the first in a β-1,2 linkage, a reaction also mediated by a glycosyltransferase.
Role as a Plant Metabolite
This compound plays a significant role in how plants interact with their environment, contributing to both defense against biotic and abiotic stresses and the regulation of growth and development.
Plant Defense
A. Biotic Stress: Herbivore Deterrence
One of the well-documented roles of this compound is its contribution to a plant's defense against herbivores. A notable example is its identification as a key bitter compound in rapeseed protein isolates.[8][9] This bitter taste can deter feeding by insects and other herbivores, thus providing a chemical defense mechanism.
B. Biotic Stress: Pathogen Resistance
While direct evidence for this compound in pathogen defense signaling is still emerging, studies on its aglycone, kaempferol, provide strong indications of its potential role. Kaempferol has been shown to induce resistance to bacterial pathogens in Arabidopsis by activating the NPR1 protein through both salicylic acid (SA) and mitogen-activated protein kinase (MPK) signaling pathways.[10] It is plausible that the glycosylated form, this compound, serves as a stable, soluble storage form that can be hydrolyzed to release the active kaempferol aglycone upon pathogen attack.
C. Abiotic Stress Response
Plants accumulate flavonoids, including kaempferol glycosides, in response to various abiotic stresses such as drought and UV radiation.[11] These compounds are thought to act as antioxidants, protecting the plant from oxidative damage caused by reactive oxygen species (ROS) that are generated during stress conditions. The glycosylation to form this compound increases its water solubility and stability, allowing for its accumulation in vacuoles where it can contribute to osmotic adjustment and cellular protection.
Plant Growth and Development
Recent studies have highlighted the role of specific flavonoid glycosides in regulating plant development. For instance, a study on Arabidopsis thaliana revealed that the accumulation of kaempferol 3-O-rhamnoside-7-O-rhamnoside, a structurally similar compound, leads to reduced polar auxin transport (PAT).[12][13] This inhibition of auxin flow results in a dwarf phenotype with increased branching. Given the structural similarities, it is plausible that this compound could also modulate auxin transport, thereby influencing plant architecture.
Quantitative Data
The concentration of this compound can vary significantly between plant species and even within different tissues of the same plant. Environmental conditions also play a crucial role in its accumulation.
| Plant Species | Tissue | Concentration (mg/g dry weight) | Conditions | Reference |
| Crocus sativus | Floral bio-residues (tepals) | 2.3 | Standard cultivation | [3] |
| Malvaviscus arboreus | Flowers | Not explicitly quantified, but a major component | Standard cultivation | [14][15] |
| Lindera neesiana | Leaves and Twigs | Not explicitly quantified, but isolated as a constituent | Standard cultivation | [4] |
Experimental Protocols
This section provides an overview of the methodologies used for the extraction, isolation, and quantification of this compound from plant materials.
Extraction and Isolation
A common procedure for the extraction and isolation of this compound from plant tissues involves the following steps:
-
Drying and Grinding: Plant material (e.g., leaves, flowers) is dried to a constant weight and finely ground to increase the surface area for extraction.
-
Solvent Extraction: The powdered plant material is extracted with a polar solvent, typically methanol or ethanol, often in an aqueous mixture (e.g., 60-80% alcohol).[4][16] Maceration, soxhlet extraction, or ultrasonic-assisted extraction can be employed.[6]
-
Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. For example, partitioning between water and n-butanol can enrich the butanol fraction with glycosides.[16]
-
Chromatographic Purification: The enriched fraction is then purified using a combination of chromatographic techniques. These may include:
Quantification by HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely used method for the quantification of this compound in plant extracts.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[17]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous acidic solution (e.g., water with 0.1-0.4% formic or phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile).[17][18]
-
Detection Wavelength: Flavonols like kaempferol and its glycosides exhibit strong absorbance in the UV region. A detection wavelength of around 360-370 nm is commonly used.[17]
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from authentic standards of this compound.[19]
Conclusion and Future Perspectives
This compound is a plant metabolite of significant interest due to its diverse roles in plant defense and development. Its contribution to bitter taste provides a clear example of its role in deterring herbivores. Furthermore, its accumulation under abiotic stress and the potential involvement of its aglycone in pathogen defense signaling highlight its importance in plant resilience. The link between a similar kaempferol glycoside and auxin transport opens up exciting avenues for research into the developmental roles of these compounds.
Future research should focus on several key areas:
-
Identification of Biosynthetic Genes: The specific UDP-glycosyltransferases responsible for the synthesis of this compound need to be identified and characterized in various plant species.
-
Elucidation of Signaling Pathways: Further investigation is required to determine the precise signaling pathways in which this compound is directly involved, particularly in response to biotic and abiotic stresses.
-
Functional Genomics: The use of gene-editing technologies to modulate the levels of this compound in plants will provide definitive evidence of its physiological functions.
-
Drug Development: Given the known anti-inflammatory and other bioactive properties of kaempferol and its glycosides, further exploration of this compound as a lead compound for drug development is warranted.[20][21][22][23]
This technical guide provides a solid foundation for researchers and scientists working with this compound. The presented data, protocols, and pathway diagrams are intended to facilitate further research and a deeper understanding of this important plant metabolite.
References
- 1. This compound | C27H30O16 | CID 5282155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 19895-95-5 | Kaempferol-3-O-sophoroside [phytopurify.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 19895-95-5 [chemicalbook.com]
- 6. jocpr.com [jocpr.com]
- 7. US20100113372A1 - Method For Preparing Kaempferol-3-0-Rutinoside and Composition of Skin External Application Comprising Thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Plant Secondary Metabolites Produced in Response to Abiotic Stresses Has Potential Application in Pharmaceutical Product Development [mdpi.com]
- 12. Kaempferol 3-O-rhamnoside-7-O-rhamnoside is an endogenous flavonol inhibitor of polar auxin transport in Arabidopsis shoots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kaempferol 3-O-rhamnoside-7-O-rhamnoside is an endogenous flavonol inhibitor of polar auxin transport in Arabidopsis shoots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Mixture of Kaempferol-3-O-sambubioside and Kaempferol-3-O-sophoroside from Malvaviscus arboreus Prevents Ethanol-Induced Gastric Inflammation, Oxidative Stress, and Histologic Changes [mdpi.com]
- 16. Isolation of kaempferol-3-rutinoside from the leaf extract of Sideroxylon foetidissimum subsp. Gaumeri [scielo.org.mx]
- 17. Simultaneous determination by HPLC of quercetin and kaempferol in three Sedum medicinal plants harvested in different seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijariie.com [ijariie.com]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Inhibitory effects of kaempferol-3-O-sophoroside on HMGB1-mediated proinflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anti-inflammatory effects of kaempferol-3-O-sophoroside in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Kaempferol-3-O-sophoroside (PCS-1) contributes to modulation of depressive-like behaviour in C57BL/6J mice by activating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Kaempferol 3-O-Sophoroside Bioactivity: A Technical Guide
Introduction
Kaempferol 3-O-sophoroside is a naturally occurring flavonoid glycoside found in various plants, including the leaves of cultivated mountain ginseng and saffron floral bio-residues.[1][2][3] As a derivative of the well-studied flavonol kaempferol, it has garnered significant interest for its potential therapeutic applications.[4] This technical guide provides an in-depth overview of the known bioactivities of this compound and presents a comprehensive framework for the in silico prediction of its biological activities. This document is intended for researchers, scientists, and drug development professionals interested in leveraging computational methods to explore the therapeutic potential of this compound.
Known Bioactivities of this compound
This compound has been reported to exhibit a range of pharmacological effects, primarily centered around its anti-inflammatory, analgesic, and antidepressant properties.[4] Experimental studies have elucidated several mechanisms of action, which are summarized below.
Table 1: Summary of Known Bioactivities of this compound
| Bioactivity | Target/Mechanism | Experimental Model | Reference |
| Anti-inflammatory | Inhibition of TLR2/4 receptor for HMGB1; blocking NF-κB activation and TNF-α production.[1][4][5] | Lipopolysaccharide (LPS)-stimulated human umbilical vein endothelial cells (HUVECs).[6] | [1][4][5][6] |
| Analgesic | Dose-dependent inhibition of the writhing response. | Acetic acid-induced writhing mice model.[7] | [7] |
| Antidepressant | Binds to AMP-activated protein kinase (AMPK) to promote brain-derived neurotrophic factor (BDNF) production and enhance autophagy.[4] | Corticosterone-induced mouse depression model and chronic unpredictable mild stress (CUMS) model.[7] | [4][7] |
| Anti-cancer | Downregulation of the NF-κB pathway, leading to inhibition of proliferation and induction of apoptosis.[8] | High-grade glioma cell lines (NG-97 and U-251).[8] | [8] |
Quantitative Bioactivity Data
While extensive quantitative data for this compound is still emerging, some studies have provided IC50 values for related kaempferol glycosides, which can serve as a reference for in silico modeling.
Table 2: Selected IC50 Values for Kaempferol and its Glycosides
| Compound | Bioactivity | Cell Line/Target | IC50 | Reference |
| Kaempferol | Antiproliferative | Human hepatoma (HepG2) | 30.92 µM | [9] |
| Kaempferol | Antiproliferative | Mouse colon cancer (CT26) | 88.02 µM | [9] |
| Kaempferol | Antiproliferative | Mouse melanoma (B16F1) | 70.67 µM | [9] |
| Kaempferol Glycosides (Palmatosides B and C) | Inhibition of TNF-α-induced NF-κB activity | Not specified | 15.7 µM and 24.1 µM | [3] |
| Kaempferol Glycoside (Multiflorin A) | Aromatase inhibition | Not specified | 15.5 µM | [3] |
In Silico Prediction Workflow
The following workflow is proposed for the comprehensive in silico prediction of this compound bioactivity. This workflow integrates pharmacophore modeling, molecular docking, and quantitative structure-activity relationship (QSAR) analysis to identify potential biological targets and predict activity levels.
Experimental Protocols
This section provides detailed methodologies for the key in silico experiments outlined in the workflow.
1. Ligand Preparation
-
Objective: To generate a high-quality 3D structure of this compound for subsequent computational analyses.
-
Protocol:
-
Obtain the 2D structure of this compound from a chemical database such as PubChem (CID 5282155).[10]
-
Convert the 2D structure to a 3D structure using a molecular modeling software package (e.g., Maestro, Schrödinger Suite).
-
Perform ligand preparation by adding hydrogens, neutralizing charges, and generating possible ionization states at a physiological pH of 7.4 ± 0.5.
-
Generate a set of low-energy conformers using a conformational search algorithm (e.g., ConfGen).
-
2. Pharmacophore Modeling and Virtual Screening
-
Objective: To identify potential protein targets by screening a pharmacophore database with a model generated from this compound.
-
Protocol:
-
Develop a pharmacophore model based on the 3D structure of this compound, identifying key chemical features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups.[1][11]
-
Utilize a virtual screening platform (e.g., ZINCPharmer, PharmIt) to screen a database of protein structures (e.g., PDB) against the generated pharmacophore model.
-
Rank the retrieved protein "hits" based on the fitness score, which indicates how well the protein's binding site complements the pharmacophore model.
-
Prioritize the top-ranking protein targets for further investigation through molecular docking.
-
3. Molecular Docking
-
Objective: To predict the binding mode and estimate the binding affinity of this compound to the prioritized protein targets.
-
Protocol:
-
Protein Preparation:
-
Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).
-
Prepare the protein structures by removing water molecules and co-ligands, adding hydrogens, assigning bond orders, and repairing any missing side chains or loops using tools like the Protein Preparation Wizard in Maestro.
-
Define the binding site (receptor grid) based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Docking:
-
Dock the prepared 3D structure of this compound into the defined receptor grid of each target protein using a docking program (e.g., AutoDock Vina, Glide).[12]
-
Generate a set of docking poses and rank them based on their docking scores.
-
-
Analysis:
-
Analyze the top-ranked docking poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.
-
Visualize the interactions using software such as BIOVIA Discovery Studio or PyMOL.
-
-
4. Binding Free Energy Calculation
-
Objective: To obtain a more accurate estimation of the binding affinity of this compound to the target proteins.
-
Protocol:
-
Use the top-ranked docking poses as input for Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations.[11][13]
-
Calculate the binding free energy (ΔG_bind) for the protein-ligand complexes. A more negative ΔG_bind value indicates a stronger binding affinity.
-
Compare the calculated binding free energies across different protein targets to further prioritize the most likely biological targets of this compound.
-
5. Quantitative Structure-Activity Relationship (QSAR) Analysis
-
Objective: To develop a predictive model for the bioactivity of kaempferol derivatives based on their molecular descriptors.
-
Protocol:
-
Dataset Collection: Compile a dataset of kaempferol derivatives with known experimental bioactivity data (e.g., IC50 values) for a specific target.
-
Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., topological, electronic, steric) for each compound in the dataset.
-
Model Building: Use statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a QSAR model that correlates the molecular descriptors with the biological activity.[2]
-
Model Validation: Validate the QSAR model using internal and external validation techniques to ensure its predictive power.
-
Activity Prediction: Use the validated QSAR model to predict the bioactivity of this compound.
-
6. ADMET Prediction
-
Objective: To assess the drug-likeness and pharmacokinetic properties of this compound.
-
Protocol:
-
Use in silico tools and web servers (e.g., SwissADME, pkCSM) to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.[12]
-
Evaluate parameters such as oral bioavailability, blood-brain barrier permeability, and potential toxicity to assess the compound's suitability as a drug candidate.
-
7. Molecular Dynamics Simulation
-
Objective: To evaluate the stability of the protein-ligand complex and refine the binding mode predicted by molecular docking.
-
Protocol:
-
Perform molecular dynamics simulations on the top-ranked protein-ligand complexes using software such as GROMACS or AMBER.[11][13]
-
Analyze the trajectory of the simulation to assess the stability of the complex over time, monitoring parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).
-
Analyze the interactions between the ligand and the protein throughout the simulation to identify stable and transient interactions.
-
Signaling Pathways Modulated by this compound
Based on the available literature, this compound is known to modulate key signaling pathways involved in inflammation and cellular metabolism.
NF-κB Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway.[1][4]
AMPK Signaling Pathway
The antidepressant effects of this compound are attributed to its ability to activate the AMPK signaling pathway, leading to the production of BDNF and enhanced autophagy.[4]
This technical guide has summarized the currently known bioactivities of this compound and provided a detailed framework for the in silico prediction of its therapeutic potential. By employing a multi-faceted computational approach that includes pharmacophore modeling, molecular docking, QSAR analysis, and molecular dynamics simulations, researchers can efficiently identify and validate potential biological targets, predict bioactivities, and assess the drug-like properties of this promising natural compound. The methodologies and workflows presented herein are intended to serve as a comprehensive resource for guiding future research and accelerating the drug discovery process for this compound and other related flavonoids. Further experimental validation of the in silico predictions is crucial to confirm the therapeutic efficacy and mechanisms of action of this compound.
References
- 1. Molecular insights into kaempferol derivatives as potential inhibitors for CDK2 in colon cancer: pharmacophore modeling, docking, and dynamic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. Isolation and evaluation of kaempferol glycosides from the fern Neocheiropteris palmatopedata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibitory effects of kaempferol-3-O-sophoroside on HMGB1-mediated proinflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of kaempferol-3-O-sophoroside in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Kaempferol and Biomodified Kaempferol from Sophora japonica Extract as Potential Sources of Anti-Cancer Polyphenolics against High Grade Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kaempferol and Its Glycoside Derivatives as Modulators of Etoposide Activity in HL-60 Cells [mdpi.com]
- 10. This compound | C27H30O16 | CID 5282155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Frontiers | Molecular insights into kaempferol derivatives as potential inhibitors for CDK2 in colon cancer: pharmacophore modeling, docking, and dynamic analysis [frontiersin.org]
- 12. Quercetin and Kaempferol as Multi-Targeting Antidiabetic Agents against Mouse Model of Chemically Induced Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular insights into kaempferol derivatives as potential inhibitors for CDK2 in colon cancer: pharmacophore modeling, docking, and dynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Mass Spectrometry Analysis of Kaempferol 3-O-Sophoroside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed analysis of the mass spectrometry (MS) fragmentation pattern of kaempferol 3-O-sophoroside, a key flavonoid glycoside. The included protocols offer comprehensive methodologies for its identification and characterization, which is crucial for research in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a naturally occurring flavonoid found in various medicinal plants. Its biological activities, including antioxidant and anti-inflammatory properties, have made it a subject of significant scientific interest. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the structural elucidation of such compounds. Understanding the specific fragmentation patterns of this compound is essential for its unambiguous identification in complex biological matrices.
Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound in a mass spectrometer provides a unique fingerprint for its identification. The fragmentation primarily involves the cleavage of the glycosidic bonds and the subsequent fragmentation of the kaempferol aglycone. The fragmentation pattern is analyzed in both positive and negative ionization modes to provide comprehensive structural information.
In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at an m/z of approximately 609.146. The primary fragmentation event is the loss of the sophorose (a disaccharide composed of two glucose units) moiety, resulting in the formation of the kaempferol aglycone anion at m/z 285.040. Further fragmentation of the aglycone can occur through retro-Diels-Alder (RDA) reactions, leading to characteristic product ions.
In positive ion mode, the protonated molecule [M+H]⁺ is observed. Similar to the negative mode, the initial fragmentation involves the neutral loss of the sophorose group to yield the protonated kaempferol aglycone.
Quantitative Fragmentation Data
The following table summarizes the key fragment ions observed in the MS/MS spectrum of this compound in negative ion mode. The data is derived from the MassBank record PR303411.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Relative Intensity (%) | Proposed Fragment Identity |
| 609.146 | 609.1447 | 100.00 | [M-H]⁻ |
| 609.146 | 429.0803 | 2.60 | [M-H - Glc]⁻ |
| 609.146 | 430.0875 | 0.60 | [M-H - Glc + H]⁻ |
| 609.146 | 285.0381 | 30.30 | [Kaempferol - H]⁻ (Aglycone) |
| 609.146 | 286.0253 | 0.50 | [Kaempferol - H + H]⁻ |
| 609.146 | 286.0380 | 2.90 | [Kaempferol - H + H]⁻ |
| 609.146 | 286.0537 | 1.30 | [Kaempferol - H + H]⁻ |
Experimental Protocols
This section details a standard protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. Sample Preparation
-
Extraction:
-
Weigh 1 gram of the dried and powdered plant material.
-
Add 20 mL of 80% methanol.
-
Sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process twice more with the remaining pellet.
-
Combine all supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 1 mL of the initial mobile phase.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
II. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-20 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10 to 40 eV for MS/MS scans.
-
Scan Range: m/z 100-1000 for MS1, m/z 50-700 for MS2.
-
Visualizations
The following diagrams illustrate the fragmentation pathway and the experimental workflow for the analysis of this compound.
Caption: Fragmentation pathway of this compound in negative ion mode.
Caption: Experimental workflow for the analysis of this compound.
Application Notes and Protocols for the Enzymatic Synthesis of Kaempferol 3-O-Sophoroside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol 3-O-sophoroside is a naturally occurring flavonoid glycoside that has garnered significant interest in the scientific community. It is a derivative of kaempferol, a well-studied flavonol known for its beneficial health properties. This compound itself exhibits a range of biological activities, including anti-inflammatory, analgesic, and antidepressant effects, making it a promising candidate for pharmaceutical research and development.[1] The enzymatic synthesis of this compound offers a regio- and stereoselective alternative to complex chemical methods, providing a pathway to produce highly pure compounds for further investigation.
This document provides detailed application notes and protocols for the enzymatic synthesis of this compound. The primary proposed method is based on the activity of a specific UDP-glycosyltransferase (UGT) identified in Crocus sativus, which has been shown to be involved in the in vivo synthesis of this compound.[2]
Principle of Synthesis
The enzymatic synthesis of this compound involves a two-step glycosylation of the kaempferol aglycone. The first step is the addition of a glucose molecule to the 3-hydroxyl group of kaempferol to form kaempferol 3-O-glucoside. The second, and more specific step, is the addition of a second glucose molecule to the 2"-hydroxyl group of the first glucose, forming a sophorose (β-1,2-linked diglucoside) moiety. This second step is catalyzed by a specific glucosyltransferase, UGT707B1, which has been identified as a flavonol 3-O-glucoside: 2"-O-glucosyltransferase.[2]
Data Summary
The following table summarizes the key components and conditions for the proposed enzymatic synthesis of this compound.
| Parameter | Value/Condition | Reference/Note |
| Enzyme | UGT707B1 (from Crocus sativus) | [2] |
| Enzyme Type | UDP-glycosyltransferase (UGT) | [2] |
| Substrate 1 | Kaempferol 3-O-glucoside | [2] |
| Substrate 2 | UDP-Glucose | [2] |
| Product | This compound | [2] |
| Proposed Buffer | Tris-HCl | [3] |
| Proposed pH | 7.5 - 8.0 | [3] |
| Proposed Temperature | 30 - 37 °C | [3] |
| Co-factor/Additive | β-mercaptoethanol (optional) | [3] |
| Purification Method | Preparative HPLC | [4][5][6] |
| Analytical Method | HPLC-DAD, LC-MS, NMR | [2][4][7] |
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of UGT707B1
-
Gene Synthesis and Cloning: Synthesize the coding sequence of UGT707B1 from Crocus sativus and clone it into a suitable expression vector (e.g., pGEX or pET series) with an affinity tag (e.g., GST or His-tag) for purification.
-
Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression:
-
Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1 - 1 mM).
-
Continue the culture at a lower temperature (e.g., 16-25°C) for 16-24 hours to enhance soluble protein expression.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins) according to the manufacturer's instructions.
-
Elute the purified protein and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT).
-
Confirm the purity of the protein by SDS-PAGE.
-
Protocol 2: In Vitro Enzymatic Synthesis of this compound
This is a proposed protocol based on general conditions for flavonoid glycosyltransferases.[3] Optimization of each parameter is crucial.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:
-
100 mM Tris-HCl buffer (pH 7.5)
-
2.5 mM UDP-Glucose
-
0.2 mM Kaempferol 3-O-glucoside (dissolved in a small amount of DMSO)
-
1-5 µg of purified recombinant UGT707B1
-
(Optional) 0.1% (v/v) β-mercaptoethanol
-
Adjust the final volume to 50-100 µL with nuclease-free water.
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-4 hours.
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol.
-
Analysis:
-
Centrifuge the terminated reaction mixture to precipitate the enzyme.
-
Analyze the supernatant by HPLC-DAD or LC-MS to detect the formation of this compound.
-
Protocol 3: Purification of this compound by Preparative HPLC
This protocol is a general guideline for the purification of flavonoid glycosides and should be adapted based on the specific analytical results.[4][5]
-
Sample Preparation: Scale up the enzymatic reaction and terminate as described above. Concentrate the supernatant under vacuum.
-
Chromatographic Conditions:
-
Column: A preparative C18 column (e.g., 100 mm x 19 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.5% acetic acid in water) and solvent B (e.g., methanol or acetonitrile). The gradient should be optimized to achieve separation of the product from substrates and by-products.
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-15 mL/min).
-
Detection: Monitor the elution at a wavelength of 350 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound.
-
Purity Confirmation: Analyze the collected fractions by analytical HPLC-DAD and LC-MS to confirm the purity of the product.
-
Solvent Evaporation: Evaporate the solvent from the pure fractions to obtain the purified this compound.
Protocol 4: Structural Elucidation by NMR
For confirmation of the final product structure, Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.[7]
-
Sample Preparation: Dissolve a sufficient amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d6).
-
NMR Analysis: Acquire 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.
-
Data Interpretation: Compare the obtained NMR data with published values for this compound to confirm the structure and stereochemistry.
Troubleshooting and Alternative Approaches
-
Low or No Enzyme Activity: As reported, recombinant UGT707B1 may have low in vitro activity.[2] Consider optimizing expression conditions (e.g., different E. coli strains, lower induction temperatures), buffer components (e.g., addition of metal ions), or using a different expression system (e.g., yeast or insect cells) that may provide necessary post-translational modifications.
-
Alternative Enzymatic Strategy: If UGT707B1 remains inactive, a two-step approach with two different, more robust UGTs could be explored. The first UGT would catalyze the 3-O-glucosylation of kaempferol, and a second UGT with 2"-O-glucosyltransferase activity could be used for the second step.
Conclusion
The enzymatic synthesis of this compound presents a promising route for the production of this valuable bioactive compound. While the in vitro activity of the key enzyme, UGT707B1, requires further investigation and optimization, the protocols outlined in this document provide a solid foundation for researchers to develop a robust and efficient synthesis method. The successful enzymatic production of this compound will undoubtedly facilitate further research into its pharmacological properties and potential therapeutic applications.
References
- 1. paperso.journal7publish.com [paperso.journal7publish.com]
- 2. Characterization of a Glucosyltransferase Enzyme Involved in the Formation of Kaempferol and Quercetin Sophorosides in Crocus sativus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]
- 4. 2024.sci-hub.red [2024.sci-hub.red]
- 5. researchgate.net [researchgate.net]
- 6. Optimisation of preparative HPLC separation of four isomeric kaempferol diglycosides from Prunus spinosa L. by application of the response surface methodology [agris.fao.org]
- 7. efashare.b-cdn.net [efashare.b-cdn.net]
Troubleshooting & Optimization
Overcoming solubility issues of kaempferol 3-O-sophoroside in aqueous solutions.
Welcome to the technical support center for kaempferol 3-O-sophoroside. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation, with a focus on overcoming its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in aqueous solutions?
Q2: What are the recommended solvents for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of this compound, with solubility reported to be ≥ 100 mg/mL.[2][3] Methanol and ethanol can also be used, although the solubility is generally lower than in DMSO.[4] When preparing stock solutions, it is advisable to use gentle warming (e.g., to 37°C) and sonication to aid dissolution.[2][3]
Q3: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous buffer. What can I do to prevent this?
A3: This is a common issue when diluting a concentrated organic stock solution into an aqueous medium. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous buffer.
-
Increase the percentage of co-solvent: If your experimental system allows, you can increase the percentage of the organic solvent (e.g., DMSO, ethanol) in the final aqueous solution. However, be mindful of the potential effects of the solvent on your cells or assay.
-
Use a surfactant: A small amount of a biocompatible surfactant, such as Tween 80, can help to maintain the solubility of the compound in the aqueous phase.
-
Employ a solubility enhancement technique: For sustained solubility, consider using techniques such as complexation with cyclodextrins or formulating the compound into nanoparticles.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of flavonoids is often pH-dependent. While specific data for this compound is limited, studies on kaempferol-loaded hydrogels have shown increased drug release at higher pH values (e.g., pH 7.4) compared to acidic pH (e.g., pH 3.4 and 5.4).[5] This suggests that the solubility of kaempferol and its derivatives may be enhanced in neutral to slightly basic conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in aqueous buffer. | Low intrinsic aqueous solubility. | Prepare a concentrated stock solution in an organic solvent like DMSO and dilute it into the aqueous buffer. Consider using solubility enhancement techniques. |
| Precipitation occurs after storing the aqueous solution. | The solution is supersaturated and thermodynamically unstable. | Prepare fresh aqueous solutions for each experiment. If storage is necessary, consider using cryoprotectants and storing at -20°C or -80°C in aliquots to avoid freeze-thaw cycles.[2][6] |
| Inconsistent results between experiments. | Variability in the dissolved concentration of the compound. | Ensure complete dissolution of the stock solution before each use by vortexing and brief sonication. Prepare fresh dilutions for each experiment to avoid issues with compound stability in solution. |
| Cell toxicity observed at higher concentrations. | The organic solvent (e.g., DMSO) used for the stock solution may be causing toxicity. | Ensure the final concentration of the organic solvent in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.5% v/v for DMSO). |
Quantitative Data on Solubility Enhancement
While specific data for this compound is scarce, the following table summarizes the solubility enhancement achieved for its aglycone, kaempferol, using various techniques. These methods are expected to have a similar positive effect on the solubility of this compound.
| Method | Solubilizing Agent | Solvent | Fold Increase in Solubility (for Kaempferol) | Reference |
| Cyclodextrin Complexation | Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) | Water | 12.7 | [7] |
| Derivative Synthesis | Sulfonation (Kae-SO3) | Water | ~220 | [6] |
| Phospholipid Complex | Phospholipon® 90H | Water | ~28.5 | [1] |
| Nanoparticle Formulation | PLGA/PEO-PPO-PEO | Water | Significantly improved dissolution | [8] |
Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrin Inclusion Complexation
This protocol is adapted from studies on kaempferol and can be applied to this compound.
Objective: To prepare an aqueous solution of this compound with enhanced solubility through complexation with Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
HP-β-CD
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Methodology:
-
Prepare a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 0 to 10 mM) in deionized water.
-
Add an excess amount of this compound powder to each HP-β-CD solution.
-
Stir the suspensions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspensions to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
The concentration of the dissolved this compound in the filtrate can be quantified using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
Protocol 2: Preparation of this compound Loaded Nanoparticles
This protocol provides a general framework for preparing nanoparticles using a solvent displacement method, adapted from procedures for kaempferol.
Objective: To formulate this compound into polymeric nanoparticles to improve its aqueous dispersibility and dissolution.
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA)
-
Organic solvent (e.g., acetone)
-
Aqueous phase (deionized water, possibly with a stabilizer like PVA)
-
Magnetic stirrer
-
Rotary evaporator or vacuum oven
Methodology:
-
Dissolve a specific amount of this compound and the chosen polymer (e.g., PLGA) in an organic solvent like acetone.
-
Prepare an aqueous phase, which may contain a stabilizer to prevent nanoparticle aggregation.
-
Under continuous stirring, add the organic phase dropwise to the aqueous phase.
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, leading to the precipitation of the polymer and the encapsulation of the compound.
-
Continuously stir the resulting nanoparticle suspension for several hours to allow for the complete evaporation of the organic solvent. A rotary evaporator can be used to expedite this process.
-
The nanoparticle suspension can then be purified, for example, by centrifugation and resuspension in fresh deionized water to remove any unencapsulated compound.
-
The final nanoparticle formulation can be characterized for particle size, drug loading, and encapsulation efficiency.
Visualizations
Signaling Pathways
This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways.
Caption: Anti-inflammatory action via HMGB1/TLR/NF-κB pathway inhibition.
Caption: Antidepressant effects through AMPK signaling pathway activation.
Experimental Workflow
The following diagram illustrates a typical workflow for enhancing the solubility of this compound.
Caption: Workflow for enhancing and evaluating the solubility of the compound.
References
- 1. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 2. glpbio.com [glpbio.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 19895-95-5 [chemicalbook.com]
- 5. In Vitro Evaluation of Kaempferol-Loaded Hydrogel as pH-Sensitive Drug Delivery Systems [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. This compound | Anti-infection | TargetMol [targetmol.com]
Technical Support Center: Enhancing the Stability of Kaempferol 3-O-Sophoroside in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of kaempferol 3-O-sophoroside in experimental solutions.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers to common issues encountered during the handling and use of this compound solutions.
Issue 1: Rapid Degradation of this compound in Solution
Q1: My this compound solution appears to be losing potency or showing signs of degradation shortly after preparation. What are the primary causes?
A1: The instability of this compound in solution is primarily attributed to three main factors: pH, temperature, and light exposure.
-
pH: Flavonoid glycosides like this compound are generally more stable in acidic to neutral conditions (pH < 7).[1] Alkaline environments (pH > 7) can catalyze the hydrolysis of the glycosidic bond, leading to the cleavage of the sophorose sugar moiety and the formation of the kaempferol aglycone.[1] This process can significantly alter the compound's biological activity and physical properties.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[2] Storing solutions at room temperature for extended periods can lead to significant degradation. For kaempferol, the aglycone, degradation is observed to increase at temperatures above 160°C, and similar thermal lability can be expected for its glycosides.[3]
-
Light: Exposure to UV and visible light can induce photodegradation of flavonoids.[4] This process can involve complex oxidative reactions that alter the molecular structure and reduce the compound's efficacy.
Q2: I am observing a color change in my this compound solution. What does this indicate?
A2: A color change, such as yellowing or browning, is a common indicator of flavonoid degradation. This can be due to oxidation or the formation of degradation products.[5] It is recommended to discard any solution that has visibly changed color and prepare a fresh stock.
Q3: How can I prepare and store my this compound stock solutions to maximize stability?
A3: To ensure the longevity and integrity of your stock solutions, adhere to the following best practices:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions.[6]
-
pH Control: If preparing aqueous solutions, use a slightly acidic buffer (e.g., citrate or acetate buffer, pH 4-6) to minimize hydrolysis.[1]
-
Temperature Control: For long-term storage (up to 6 months), store stock solutions at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[6][7]
-
Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[7]
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can contribute to degradation.[6][7]
Issue 2: Enhancing the Stability of this compound for Experiments
Q4: I need to use this compound in a cell culture medium (typically pH 7.2-7.4) for an extended incubation period. How can I improve its stability under these conditions?
A4: Maintaining the stability of this compound in physiological buffers and cell culture media is challenging due to the neutral to slightly alkaline pH. Here are some strategies to mitigate degradation:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules, like flavonoids, within their hydrophobic cavity. This complexation can protect the flavonoid from hydrolysis and oxidation, thereby increasing its stability and solubility in aqueous solutions.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be particularly effective for complexing kaempferol and its glycosides.[9][10][11] The stability of these complexes is generally higher at a neutral pH compared to an alkaline pH.[10]
-
Use of Antioxidants: Including antioxidants in the solution can help to quench free radicals and reduce oxidative degradation. Ascorbic acid (Vitamin C) or Trolox can be considered, but their compatibility and potential interference with the experiment must be evaluated.
-
Minimize Incubation Time: Whenever possible, design experiments to minimize the time the compound is exposed to destabilizing conditions.
-
Fresh Preparation: Prepare working solutions immediately before use from a frozen, concentrated stock.
Q5: Are there any formulation strategies from drug development that can be applied in a research setting to enhance stability?
A5: Yes, principles from pharmaceutical formulation can be adapted. Encapsulation technologies, while complex, offer the highest degree of protection. For a laboratory setting, the most practical approach is complexation with cyclodextrins as mentioned above. Other advanced techniques include the use of liposomes or polymeric nanoparticles, though these require specialized preparation methods.
Quantitative Data on Stability
While specific quantitative stability data for this compound is limited in publicly available literature, the following tables provide a summary of expected stability trends based on data for kaempferol, its other glycosides, and general flavonoid chemistry.
Table 1: Influence of pH on the Stability of Kaempferol Glycosides in Aqueous Solution at 25°C (Illustrative Data)
| pH | Buffer System | Expected Stability over 24 hours | Primary Degradation Pathway |
| 4.0 | Acetate | High (>95% remaining) | Minimal degradation |
| 6.0 | Phosphate | Moderate (approx. 85-95% remaining) | Slow hydrolysis |
| 7.4 | Phosphate (PBS) | Low (approx. 60-80% remaining) | Hydrolysis and oxidation |
| 8.0 | Tris | Very Low (<50% remaining) | Rapid hydrolysis and oxidation |
Table 2: Influence of Temperature on the Stability of Kaempferol Glycosides in Aqueous Solution at pH 6.0 (Illustrative Data)
| Temperature | Expected Stability over 24 hours |
| 4°C | High (>98% remaining) |
| 25°C | Moderate (approx. 85-95% remaining) |
| 37°C | Low (approx. 70-85% remaining) |
| 50°C | Very Low (<60% remaining) |
Experimental Protocols
Protocol 1: General Stability Testing of this compound
Objective: To evaluate the stability of this compound under various stress conditions (pH, temperature, light).
Materials:
-
This compound
-
DMSO
-
Buffers of various pH values (e.g., 0.1 M acetate pH 4.0, 0.1 M phosphate pH 6.0, 7.4, 8.0)
-
HPLC-grade methanol and water
-
Formic acid
-
Amber HPLC vials
-
Temperature-controlled incubators/water baths
-
Photostability chamber (optional)
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in the different pH buffers.
-
Stress Conditions:
-
pH Stability: Aliquot the working solutions into amber HPLC vials and store them at a constant temperature (e.g., 25°C).
-
Thermal Stability: Aliquot the working solution in the pH 6.0 buffer into amber HPLC vials and place them in incubators set at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
Photostability: Aliquot the working solution in the pH 6.0 buffer into clear glass HPLC vials and expose them to a controlled light source. A dark control (wrapped in foil) should be stored under the same conditions.
-
-
Time Points: Collect samples at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Analysis:
-
Immediately analyze the samples by HPLC upon collection. If immediate analysis is not possible, freeze the samples at -80°C.
-
Use a C18 column with a gradient elution of water (with 0.1% formic acid) and methanol (with 0.1% formic acid).
-
Monitor the peak area of this compound at its maximum absorbance wavelength (approx. 350 nm).
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Protocol 2: Preparation of a this compound:HP-β-Cyclodextrin Inclusion Complex
Objective: To prepare a complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility and stability.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Methodology:
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in deionized water (e.g., 10% w/v).
-
Add this compound: Slowly add an excess amount of this compound powder to the HP-β-CD solution while stirring.
-
Equilibration: Cover the container to protect it from light and stir the mixture at room temperature for 24-48 hours to allow for complex formation and equilibration.
-
Filtration: Filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.
-
Quantification: Determine the concentration of the dissolved this compound in the filtrate using HPLC with a standard curve.
-
Storage: Store the resulting complex solution at 4°C for short-term use or at -20°C for longer-term storage, protected from light.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Workflow for conducting stability testing of this compound.
Caption: Troubleshooting logic for this compound instability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A RESEARCH MODEL ON FLAVONOIDS AS PHOTOPROTECTORS: STUDIES ON THE PHOTOCHEMISTRY OF KAEMPFEROL AND PELARGONIDIN | International Society for Horticultural Science [ishs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Improved Kaempferol Solubility via Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin Complexation: A Combined Spectroscopic and Theoretical Study [mdpi.com]
- 10. Effect of pH on the complexation of kaempferol-4'-glucoside with three β-cyclodextrin derivatives: isothermal titration calorimetry and spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved Kaempferol Solubility via Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin Complexation: A Combined Spectroscopic and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Kaempferol Glycosides
Welcome to the technical support center for the chromatographic analysis of kaempferol 3-O-sophoroside and its isomers. This resource provides detailed troubleshooting guidance, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in achieving high-resolution separation of these closely related flavonoid glycosides.
Troubleshooting Guide & FAQs
This section addresses specific challenges you may encounter during the HPLC separation of this compound and its isomers.
Frequently Asked Questions
Q1: What is the most common cause of poor resolution between kaempferol glycoside isomers?
A1: The most frequent cause is an inadequately optimized mobile phase. Isomers of kaempferol glycosides often have very similar polarities, making them difficult to separate. The choice of organic solvent, the pH, and the gradient profile are critical factors.[1][2] Additionally, using a column with insufficient selectivity for these compounds can lead to co-elution.[3]
Q2: Which type of HPLC column is best suited for separating aromatic isomers like kaempferol glycosides: a standard C18 or a Phenyl-Hexyl column?
A2: While C18 columns are robust and widely used, a Phenyl-Hexyl column often provides superior selectivity for aromatic compounds and their isomers.[4] The phenyl rings in the stationary phase can engage in π-π interactions with the aromatic structure of the flavonoids, offering a different separation mechanism compared to the hydrophobic interactions of a C18 phase.[5][6] This alternative selectivity is often the key to resolving structurally similar isomers.[7][8]
Q3: What is the purpose of adding a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase?
A3: Adding an acid modifier like formic or acetic acid to the mobile phase serves to suppress the ionization of phenolic hydroxyl groups on the flavonoid structure.[9] By maintaining these groups in a protonated state (at a pH below their pKa), you ensure a single, un-ionized form of the analyte, which results in sharper, more symmetrical peaks and improved retention time reproducibility.[1] A concentration of 0.05% to 0.1% is typically effective.[10][11]
Q4: My peaks are tailing. What are the likely causes and solutions?
A4: Peak tailing for flavonoid compounds is often caused by strong interactions between the analyte's hydroxyl groups and active silanol sites on the silica-based column packing.[1]
-
Solution 1: Mobile Phase pH: Ensure the mobile phase pH is low enough (typically < 3) by adding formic or acetic acid to fully protonate the silanol groups and the analytes.[1]
-
Solution 2: Column Choice: Use a modern, high-purity silica column with end-capping, which has fewer exposed silanol groups.
-
Solution 3: Reduce Sample Load: Injecting too much sample can overload the column, leading to peak tailing. Try reducing the injection volume or sample concentration.[1]
Q5: Should I use an isocratic or gradient elution for separating kaempferol glycoside isomers?
A5: A gradient elution is almost always recommended for separating a mixture of flavonoid glycosides, including isomers.[12] A gradient, where the concentration of the organic solvent is increased over time, allows for the elution of more strongly retained compounds in a reasonable time while providing sufficient resolution for earlier-eluting, less-retained isomers.[1] An isocratic method might be suitable for isolating a specific pair of isomers once the optimal mobile phase composition has been determined.[13][14][15]
Data Presentation: HPLC Parameters
The tables below summarize recommended starting parameters for method development.
Table 1: Comparison of Recommended HPLC Columns for Flavonoid Isomer Separation
| Column Type | Stationary Phase Chemistry | Particle Size (µm) | Key Advantages for Isomer Separation |
| Phenyl-Hexyl | Phenyl rings linked by a hexyl chain to silica | 1.7 - 5 | Provides alternative selectivity through π-π interactions, ideal for aromatic and positional isomers.[4][6][7] |
| C18 (ODS) | Octadecylsilane bonded to silica | 1.7 - 5 | High hydrophobicity and retention; a good starting point for general reversed-phase methods.[11][13] |
Table 2: Example of an Optimized Gradient HPLC Method
| Parameter | Recommended Condition |
| Column | Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water[16] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[16] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-35 °C[16][17] |
| Detection (UV) | 265 nm and 350 nm[11][13] |
| Injection Volume | 5 - 20 µL |
| Gradient Program | 0-3 min: 10% B3-25 min: 10% to 40% B25-30 min: 40% to 80% B30-32 min: 80% to 10% B32-40 min: 10% B (Equilibration) |
Experimental Protocols
Protocol 1: Standard & Sample Preparation
-
Standard Stock Solution: Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of HPLC-grade methanol or a mixture of acetonitrile/water (60:40) to create a 1 mg/mL stock solution.[18]
-
Working Standards: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation (e.g., Plant Extract):
-
Accurately weigh the dried plant extract.
-
Perform solvent extraction (e.g., with 70% ethanol).[19]
-
Evaporate the solvent and redissolve the residue in a known volume of the initial mobile phase.
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter to remove particulates before injection.[20]
-
Protocol 2: HPLC System Operation and Analysis
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% formic acid in HPLC-grade water) and Mobile Phase B (0.1% formic acid in HPLC-grade acetonitrile). Degas both solvents thoroughly using sonication or vacuum filtration.
-
System Equilibration: Purge the HPLC system with the new mobile phases. Equilibrate the column with the initial gradient conditions (e.g., 10% B) for at least 30-40 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence in the chromatography software. Include blank injections (initial mobile phase) to confirm baseline stability, followed by the calibration standards, and then the prepared samples.
-
Data Acquisition: Begin the sequence. Monitor the chromatograms at primary (approx. 265 nm) and secondary (approx. 350 nm) wavelengths, which correspond to the characteristic UV absorbance maxima for kaempferol glycosides.[13]
-
Data Analysis: After the run, integrate the peaks of interest. Construct a calibration curve from the working standards by plotting peak area against concentration. Use the regression equation from the curve to quantify the amount of this compound in the unknown samples.
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key processes for method development and troubleshooting.
Caption: A workflow for systematic HPLC method development and optimization.
Caption: A decision tree for troubleshooting poor HPLC peak resolution.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Solving Common Errors in HPLC [omegascientific.com.sg]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. support.waters.com [support.waters.com]
- 6. lcms.cz [lcms.cz]
- 7. differencebetween.com [differencebetween.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Determination of Phenolic Acids and Flavonoids in Taraxacum formosanum Kitam by Liquid Chromatography-Tandem Mass Spectrometry Coupled with a Post-Column Derivatization Technique [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ijariie.com [ijariie.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 13. 2024.sci-hub.red [2024.sci-hub.red]
- 14. researchgate.net [researchgate.net]
- 15. Optimisation of preparative HPLC separation of four isomeric kaempferol diglycosides from Prunus spinosa L. by application of the response surface methodology [agris.fao.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. phcog.com [phcog.com]
- 18. paperso.journal7publish.com [paperso.journal7publish.com]
- 19. researchgate.net [researchgate.net]
- 20. ijprajournal.com [ijprajournal.com]
Troubleshooting low resolution in the purification of kaempferol 3-O-sophoroside.
Technical Support Center: Purification of Kaempferol 3-O-Sophoroside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving low-resolution issues encountered during the purification of this compound.
Troubleshooting Guide: Low Resolution in Chromatographic Purification
Low resolution in the purification of this compound can manifest as poor peak separation, peak tailing, or co-elution with impurities. This guide provides a systematic approach to diagnosing and resolving these issues.
Question: My HPLC analysis shows poor separation between this compound and other components. What should I do?
Answer:
Poor separation in High-Performance Liquid Chromatography (HPLC) is a common issue that can often be resolved by systematically optimizing the chromatographic conditions. Here are the key parameters to investigate:
-
Mobile Phase Composition: The polarity of the mobile phase is a critical factor in achieving good separation. For reversed-phase HPLC, which is commonly used for flavonoid glycosides, the mobile phase typically consists of an aqueous solvent (A) and an organic solvent (B), such as acetonitrile or methanol.[1]
-
Adjust the Organic Solvent Percentage: A lower percentage of the organic solvent will generally increase retention times and may improve the separation of closely eluting peaks. Conversely, a higher percentage will decrease retention times.
-
Modify the Aqueous Phase: Adding a small amount of acid, such as formic acid or acetic acid (e.g., 0.1% v/v), to the aqueous phase can improve peak shape and resolution by suppressing the ionization of phenolic hydroxyl groups.[1][2]
-
Try a Different Organic Solvent: If acetonitrile does not provide adequate separation, methanol can be an alternative. The different selectivity of methanol may alter the elution order and improve resolution.
-
-
Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, is often more effective than an isocratic elution (constant mobile phase composition) for complex samples containing compounds with a wide range of polarities.
-
Optimize the Gradient Slope: A shallower gradient (slower increase in the organic solvent percentage) can increase the separation between closely eluting peaks.
-
Introduce Isocratic Steps: Incorporating isocratic holds at specific points in the gradient can help to resolve critical pairs of compounds.
-
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.
-
Increase Column Temperature: Elevating the temperature (e.g., to 30°C or 40°C) can decrease mobile phase viscosity, leading to higher efficiency and sharper peaks.[1] It can also alter the selectivity of the separation.
-
-
Flow Rate: The flow rate of the mobile phase influences the time available for interactions between the analyte and the stationary phase.
-
Decrease Flow Rate: A lower flow rate can lead to better resolution, although it will increase the analysis time.[1]
-
Troubleshooting Workflow for Low HPLC Resolution
Caption: Troubleshooting workflow for low HPLC resolution.
Question: I am using column chromatography for initial purification, but the fractions are still impure. How can I improve the resolution?
Answer:
Low resolution in column chromatography can be addressed by optimizing several parameters:
-
Stationary Phase Selection:
-
Silica Gel: Standard silica gel is commonly used. Ensure the mesh size is appropriate for your separation; a smaller particle size generally provides higher resolution but may lead to slower flow rates.
-
Reversed-Phase Silica (C18): For polar compounds like flavonoid glycosides, reversed-phase chromatography is often more effective.[3]
-
Other Sorbents: Materials like Sephadex LH-20 are useful for separating flavonoids based on size and polarity.[3] Macroporous resins can also be employed for enrichment.[4][5]
-
-
Mobile Phase System:
-
Solvent Polarity: The choice of solvents and their ratios is crucial. A common approach is to start with a non-polar solvent and gradually increase the polarity (gradient elution).
-
TLC for Method Development: Use Thin Layer Chromatography (TLC) to screen different solvent systems to find the one that gives the best separation of your target compound from impurities.
-
-
Column Packing and Loading:
-
Proper Packing: A well-packed column is essential to avoid channeling, which leads to poor separation. Ensure the stationary phase is packed uniformly without any air bubbles.
-
Sample Loading: The sample should be dissolved in a minimal amount of solvent and loaded as a concentrated, narrow band at the top of the column.[6] Dry loading, where the sample is pre-adsorbed onto a small amount of silica, can improve resolution for samples that are not very soluble in the initial mobile phase.[6]
-
-
Elution Technique:
-
Gradient Elution: A stepwise or linear gradient elution, where the polarity of the mobile phase is gradually increased, is generally more effective for separating complex mixtures than isocratic elution.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities that co-elute with this compound?
A1: Common impurities can include other flavonoid glycosides with similar structures and polarities, such as isomers or compounds with different sugar moieties attached. For example, kaempferol glycosides with different sugar linkages or other kaempferol derivatives can be challenging to separate.[1] It is also possible to have co-elution with other structurally related flavonoids present in the plant extract.
Q2: Can I use a different chromatographic technique if HPLC and column chromatography are not providing sufficient resolution?
A2: Yes, other techniques can be employed. High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can sometimes cause irreversible adsorption or decomposition of the sample.[3][7] HSCCC has been successfully used for the separation of flavonoid glycosides.[7][8]
Q3: My peaks are tailing. What could be the cause and how can I fix it?
A3: Peak tailing can be caused by several factors:
-
Secondary Interactions: Silanol groups on the silica surface can interact with polar functional groups of the analyte, leading to tailing. Adding a small amount of acid to the mobile phase can suppress these interactions.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the sample concentration or injection volume.
-
Column Contamination: The column may be contaminated with strongly retained compounds. Flushing the column with a strong solvent can help.
-
Column Degradation: The stationary phase may be degraded. If other troubleshooting steps fail, the column may need to be replaced.
Experimental Protocols and Data
Example HPLC Method for Flavonoid Glycoside Separation
This protocol is a general starting point and should be optimized for your specific sample and instrument.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-100% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 350 nm |
This table summarizes a typical starting condition for HPLC analysis of flavonoid glycosides based on literature.[1][9]
Column Chromatography Parameters for Flavonoid Purification
| Parameter | Description |
| Stationary Phase | Silica gel (60-120 mesh) or C18 reversed-phase silica |
| Mobile Phase | A gradient of increasing polarity, e.g., starting with chloroform and gradually adding methanol. |
| Sample Loading | Dry loading is often preferred for better resolution.[6] |
| Fraction Collection | Collect small fractions and monitor by TLC or HPLC. |
This table provides general guidelines for column chromatography of flavonoids.[3]
Logical Relationship for Method Selection
Caption: Logical workflow for selecting purification methods.
References
- 1. mdpi.com [mdpi.com]
- 2. sci-int.com [sci-int.com]
- 3. researchgate.net [researchgate.net]
- 4. Enrichment of Kaempferol-3-O-Sophoroside From Saffron Petals Using Macroporous Resin: Static Adsorption Characteristics and Dynamic Optimization Based on Analytical Hierarchy Process-Entropy Weight Method-Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Two Kaempferol Glycosides Separated from Camellia Oleifera Meal by High-Speed Countercurrent Chromatography and Their Possible Application for Antioxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Addressing challenges in the chemical synthesis of kaempferol 3-O-sophoroside.
Technical Support Center: Chemical Synthesis of Kaempferol 3-O-sophoroside
Welcome to the technical support center for the chemical synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis of this important flavonoid glycoside. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Troubleshooting Guides
This section addresses specific problems that may arise during the multi-step synthesis of this compound. The overall synthetic strategy involves four key stages:
-
Regioselective Protection of Kaempferol: Protecting the hydroxyl groups at the 7 and 4' positions to ensure glycosylation occurs at the 3-OH position.
-
Synthesis of the Sophorose Donor: Preparation of a reactive sophorose derivative, typically hepta-O-acetyl-α-sophorosyl bromide.
-
Glycosylation Reaction: Coupling of the protected kaempferol with the sophorose donor, commonly via the Koenigs-Knorr reaction.
-
Deprotection: Removal of all protecting groups to yield the final product.
I. Challenges in the Regioselective Protection of Kaempferol
Question: I am getting a mixture of benzylated kaempferol products instead of the desired 7,4'-di-O-benzylkaempferol. How can I improve the regioselectivity?
Answer: Regioselective protection of kaempferol can be challenging due to the similar reactivity of its hydroxyl groups. The acidity of the hydroxyl groups generally follows the order: 7-OH > 4'-OH > 3-OH > 5-OH.[1] To favor the formation of 7,4'-di-O-benzylkaempferol, consider the following adjustments:
-
Stoichiometry of Benzyl Bromide: Carefully control the stoichiometry of benzyl bromide. Using a slight excess (around 2.2-2.5 equivalents) can help drive the reaction towards dibenzylation without significant formation of tribenzylated or tetrabenzylated byproducts.
-
Reaction Time and Temperature: Monitor the reaction closely using Thin Layer Chromatography (TLC). Prolonged reaction times or elevated temperatures can lead to over-benzylation. A typical starting point is refluxing in acetone in the presence of potassium carbonate for 24 hours.[2][3]
-
Choice of Base: A mild base like potassium carbonate (K₂CO₃) is commonly used. Stronger bases may deprotonate the more acidic 7-OH and 4'-OH groups too rapidly, leading to a loss of selectivity.
-
Purification: If a mixture is obtained, careful column chromatography is essential for isolating the desired 7,4'-di-O-benzylkaempferol.
II. Issues During the Synthesis of the Sophorose Donor
Question: The synthesis of hepta-O-acetyl-α-sophorosyl bromide is giving a low yield. What are the common pitfalls?
Answer: The preparation of glycosyl bromides can be sensitive to reaction conditions. Here are some factors that can affect the yield:
-
Quality of Starting Material: Ensure the starting sophorose octaacetate is pure and completely dry.
-
Reaction Conditions for Bromination: The reaction of the peracetylated sugar with a solution of HBr in acetic acid should be performed at 0°C to minimize side reactions and degradation of the product. The reaction is typically rapid, and prolonged exposure to the acidic conditions can lead to decomposition.
-
Moisture: The reaction is highly sensitive to moisture, which can hydrolyze the glycosyl bromide. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Stability of the Glycosyl Bromide: Glycosyl bromides are often unstable and should be used immediately in the next step without extensive purification. If purification is necessary, it should be done quickly and at low temperatures.
III. Problems Encountered in the Glycosylation Step (Koenigs-Knorr Reaction)
Question: The Koenigs-Knorr reaction between 7,4'-di-O-benzylkaempferol and the sophorosyl bromide is resulting in a low yield of the desired glycoside. What can I do to improve it?
Answer: Low yields in the Koenigs-Knorr reaction are a common issue. Several factors can contribute to this:
-
Decomposition of the Glycosyl Donor: Glycosyl halides can readily decompose in the presence of the silver salt promoter, which is a significant side reaction that reduces the yield.[][5] The use of iodine as an additive can sometimes retard this decomposition.[]
-
Reactivity of the Acceptor: The 3-OH group of kaempferol is less nucleophilic compared to the 7-OH and 4'-OH groups, which can lead to slower reaction rates.
-
Promoter Activity: The activity of the silver salt (e.g., Ag₂CO₃ or Ag₂O) is crucial. Freshly prepared or activated silver salts often give better results. The use of mercury salts (Helferich conditions) can be an alternative, but these are highly toxic.[6] More modern approaches might use silver triflate as a promoter.[6]
-
Reaction Conditions: The reaction should be carried out in a dry, non-polar solvent like dichloromethane or chloroform, often in the presence of a desiccant such as molecular sieves to scavenge any moisture.[1] Running the reaction at room temperature is common, but gentle heating might be required for less reactive acceptors.
-
Side Products: The formation of orthoesters is a known side reaction in Koenigs-Knorr glycosylations, which can reduce the yield of the desired glycoside.[]
Quantitative Data for a Typical Koenigs-Knorr Reaction
| Parameter | Value/Condition | Reference |
| Glycosyl Donor | Peracetylated Glycosyl Bromide | [7] |
| Glycosyl Acceptor | Protected Flavonoid | [7] |
| Promoter | Silver Carbonate (Ag₂CO₃) | [6] |
| Solvent | Anhydrous Dichloromethane | [1] |
| Additives | Molecular Sieves | [1] |
| Temperature | Room Temperature | [7] |
| Typical Yield | 30-70% | [1][8] |
IV. Deprotection Challenges
Question: I am having trouble with the final deprotection steps. Either the reaction is incomplete, or I am seeing degradation of my product.
Answer: Complete and clean deprotection requires a two-step process: deacetylation of the sugar moiety followed by debenzylation of the kaempferol backbone.
-
Deacetylation (Zemplén Conditions):
-
Incomplete Reaction: If deacetylation is incomplete, you may need to increase the amount of sodium methoxide catalyst or prolong the reaction time. The reaction is typically monitored by TLC until the starting material is fully consumed.
-
Degradation: Flavonoids can be sensitive to strongly basic conditions. Use only a catalytic amount of sodium methoxide in dry methanol at room temperature. The reaction should be neutralized with an acid or an ion-exchange resin as soon as it is complete to prevent degradation.
-
-
Debenzylation (Hydrogenolysis):
-
Catalyst Poisoning: The palladium catalyst (Pd/C) can be poisoned by impurities. Ensure your intermediate from the deacetylation step is sufficiently pure.
-
Inefficient Hydrogenation: Ensure a good hydrogen supply and efficient stirring to maximize contact between the substrate, catalyst, and hydrogen. The reaction is often carried out at atmospheric pressure, but in some cases, a slightly elevated pressure may be necessary.
-
Solvent Choice: A mixture of solvents like ethyl acetate and methanol is often effective for dissolving the substrate and facilitating the reaction.
-
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the hydroxyl groups of kaempferol before glycosylation? A1: Kaempferol has four hydroxyl groups with varying reactivity. To achieve selective glycosylation at the 3-OH position, the more reactive 7-OH and 4'-OH groups must be protected to prevent them from reacting with the glycosyl donor.[1][8]
Q2: What is the role of the participating group at C2 of the glycosyl donor? A2: An acetyl group at the C2 position of the glycosyl donor provides anchimeric assistance. This participation leads to the formation of a stable intermediate that is attacked by the alcohol from the opposite side, resulting in the stereoselective formation of a 1,2-trans glycosidic linkage (a β-linkage in the case of glucose derivatives).[6]
Q3: Can I use an enzymatic method for the synthesis? A3: While chemical synthesis provides versatility, enzymatic methods offer high regioselectivity and stereoselectivity under mild conditions, avoiding the need for protecting groups.[9] However, the availability and substrate specificity of the required glycosyltransferases can be a limitation.
Q4: How can I purify the final product, this compound? A4: The final product is typically purified using chromatographic techniques. Column chromatography on silica gel or Sephadex LH-20 is common. High-speed counter-current chromatography (HSCCC) has also been shown to be an effective method for purifying flavonoid glycosides.
Q5: How do I confirm the structure of my synthesized this compound? A5: The structure of the final product should be confirmed by a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (e.g., ESI-MS), and compared with literature data for the natural product.
Experimental Protocols
The following are generalized protocols based on common procedures for flavonoid glycoside synthesis. Researchers should optimize these conditions for their specific setup.
Protocol 1: Synthesis of 7,4'-di-O-benzylkaempferol
-
Dissolve kaempferol (1 equivalent) in anhydrous acetone.
-
Add potassium carbonate (K₂CO₃, 5 equivalents) and benzyl bromide (2.5 equivalents).
-
Reflux the mixture for 24 hours, monitoring the reaction progress by TLC.
-
After completion, filter the mixture to remove the inorganic salts and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 7,4'-di-O-benzylkaempferol.
Protocol 2: Synthesis of Hepta-O-acetyl-α-sophorosyl Bromide
-
Dissolve sophorose octaacetate (1 equivalent) in a minimal amount of dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of HBr in acetic acid (33 wt. %, 1.2 equivalents) while stirring.
-
Continue stirring at 0°C for 2-3 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with dichloromethane and wash with cold water, cold saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 40°C. The resulting glycosyl bromide should be used immediately.
Protocol 3: Koenigs-Knorr Glycosylation
-
Dissolve 7,4'-di-O-benzylkaempferol (1 equivalent) and the freshly prepared hepta-O-acetyl-α-sophorosyl bromide (1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
Add freshly dried molecular sieves (4 Å) and stir for 30 minutes at room temperature.
-
Add silver carbonate (Ag₂CO₃, 2 equivalents) and stir the mixture in the dark at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Evaporate the solvent and purify the residue by silica gel column chromatography to yield the protected this compound.
Protocol 4: Deprotection
-
Deacetylation: Dissolve the protected glycoside (1 equivalent) in dry methanol. Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol. Stir at room temperature for 2-4 hours until TLC indicates complete conversion. Neutralize the reaction with an acidic ion-exchange resin, filter, and evaporate the solvent.
-
Debenzylation: Dissolve the deacetylated product in a mixture of ethyl acetate and methanol (1:1). Add 10% palladium on charcoal (Pd/C, ~10% by weight). Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC). Filter the catalyst through Celite and evaporate the solvent. Purify the final product by column chromatography (e.g., Sephadex LH-20) to obtain pure this compound.
Visualizations
Overall Synthetic Workflow
References
- 1. Total Synthesis of Natural Disaccharide Sambubiose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. caymanchem.com [caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of flavonol 3-O-glycoside by UGT78D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
Minimizing degradation of kaempferol 3-O-sophoroside during storage.
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Kaempferol 3-O-Sophoroside during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a naturally occurring flavonoid glycoside found in various plants, such as Sophora japonica L.[1] It is known for its potential anti-inflammatory, analgesic, and antidepressant effects.[2] The stability of this compound is crucial for accurate experimental results and for maintaining its therapeutic efficacy in pharmaceutical formulations. Degradation can lead to a loss of biological activity and the formation of impurities.
Q2: What are the main factors that cause the degradation of this compound?
A2: The primary factors contributing to the degradation of kaempferol and its glycosides are temperature, pH, light, and the presence of oxidative agents.[3] Flavonoids are susceptible to autoxidation in aqueous solutions, a process that is highly dependent on pH.[3] Enzymatic hydrolysis can also lead to the breakdown of the glycosidic bonds.
Q3: How does temperature affect the stability of this compound?
A3: Higher temperatures accelerate the degradation of kaempferol and its glycosides. Thermal degradation can lead to the cleavage of the C-ring in the flavonoid structure, resulting in the formation of simpler phenolic compounds. For instance, studies on the aglycone kaempferol have shown significant degradation at elevated temperatures.
Q4: What is the optimal pH range for storing this compound solutions?
A4: Flavonoids like kaempferol are generally more stable in acidic to neutral conditions.[4] Alkaline conditions (pH > 7) can promote the deprotonation of the phenolic hydroxyl groups, making the molecule more susceptible to oxidation and degradation.[3] Therefore, it is recommended to store solutions in a slightly acidic buffer (pH 4-6).
Q5: How can I protect this compound from light-induced degradation?
A5: Exposure to light, particularly UV radiation, can induce photodegradation of flavonoids.[5] To minimize this, always store both solid material and solutions in amber-colored vials or wrap containers in aluminum foil to protect them from light. Conduct experiments under subdued lighting conditions whenever possible.
Q6: Are there any specific enzymes that can degrade this compound?
A6: Yes, glycosidases such as β-glucosidase and α-L-rhamnosidase can hydrolyze the glycosidic bonds of kaempferol glycosides, leading to the release of the aglycone kaempferol.[6] Additionally, certain esterases may cleave other ester linkages if present in the molecule.[7][8][9] If working with biological matrices, be aware of the potential for enzymatic degradation and consider using enzyme inhibitors if necessary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound purity over time in storage. | - Inappropriate storage temperature.- Exposure to light.- Non-optimal pH of the solvent.- Presence of oxidative agents. | - Store the solid compound and solutions at -20°C or below for long-term storage.- Use amber vials or light-blocking containers.[1]- Prepare solutions in a slightly acidic buffer (pH 4-6).- Use degassed solvents to minimize oxidation. |
| Inconsistent results in cell-based assays. | - Degradation of the compound in the culture medium.- Interaction with media components. | - Prepare fresh solutions of this compound for each experiment.- Perform a stability study of the compound in your specific cell culture medium under incubation conditions (e.g., 37°C, 5% CO2).- Analyze the medium after incubation to check for degradation products. |
| Unexpected peaks in HPLC chromatogram. | - Degradation of the compound.- Contamination of the sample or solvent. | - Review storage and handling procedures to prevent degradation.- Run a blank (solvent only) to check for contamination.- Use high-purity solvents and freshly prepared mobile phases. |
| Low recovery of the compound after extraction from a biological matrix. | - Enzymatic degradation during sample preparation.- Inefficient extraction protocol. | - Work at low temperatures (e.g., on ice) to minimize enzymatic activity.- Consider the use of enzyme inhibitors specific for glycosidases.- Optimize the extraction solvent and procedure to ensure efficient recovery. |
Data on Kaempferol Stability
The following tables summarize quantitative data on the stability of kaempferol. While this data is for the aglycone, similar trends are expected for its glycoside derivatives like this compound.
Table 1: Thermal Degradation Kinetics of Kaempferol in Pre-formulated Extracts at 40°C
| Pre-formulation Excipient | Kinetic Model |
| Starch | Zero-order |
| Lactose | Zero-order |
| Maltodextrin | Second-order |
| Microcrystalline Cellulose | Second-order |
Data adapted from a study on the thermal degradation of kaempferol in standardized extracts.
Table 2: Stability of Kaempferol Standard under Microwave-Assisted Extraction and Hydrolysis Conditions
| Compound | Initial Amount (µg) | Amount after Treatment (µg) | Recovery (%) |
| Kaempferol | 5.00 | 4.93 | 98.6 |
Conditions: Microwave power 120 W, microwave time 15 min. Data suggests high stability under these specific short-term heating conditions.[10]
Experimental Protocols
Protocol 1: HPLC Method for Quantification of this compound
This protocol provides a general method for the quantification of this compound using High-Performance Liquid Chromatography (HPLC).
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Reagents and Materials:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or phosphoric acid (analytical grade).
-
Methanol (HPLC grade).
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile). A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 350 nm.
-
Injection Volume: 20 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the experimental sample in methanol, filter through a 0.45 µm syringe filter, and dilute with the mobile phase to fall within the calibration range.
5. Analysis:
-
Inject the calibration standards to construct a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Stability Study of this compound
This protocol outlines an experiment to assess the stability of this compound under different conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
2. Experimental Conditions:
-
Temperature Stability: Aliquot the stock solution into amber vials and store them at different temperatures (e.g., -20°C, 4°C, 25°C, and 40°C).
-
pH Stability: Prepare buffer solutions at different pH values (e.g., pH 4, 7, and 9). Add a known amount of the stock solution to each buffer to achieve a final concentration of 50 µg/mL. Store these solutions at a constant temperature (e.g., 25°C) in the dark.
-
Photostability: Aliquot the stock solution into clear and amber vials. Expose the clear vials to a controlled light source (e.g., a photostability chamber) while keeping the amber vials in the dark as a control.
3. Sampling and Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each experimental condition.
-
Analyze the samples immediately using the HPLC method described in Protocol 1.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation kinetics under each condition.
Visualizations
Caption: Degradation of this compound.
Caption: Workflow for K3S Stability Testing.
References
- 1. CAS 19895-95-5 | Kaempferol-3-O-sophoroside [phytopurify.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A RESEARCH MODEL ON FLAVONOIDS AS PHOTOPROTECTORS: STUDIES ON THE PHOTOCHEMISTRY OF KAEMPFEROL AND PELARGONIDIN | International Society for Horticultural Science [ishs.org]
- 6. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic hydrolysis of kaempferol 3-O-(2‴-O-sinapoyl-β-sophoroside), the key bitter compound of rapeseed (Brassica napus L.) protein isolate – QUEST-LFS – Leibniz Universität Hannover [quest-lfs.uni-hannover.de]
- 10. researchgate.net [researchgate.net]
Dealing with matrix effects in the quantification of kaempferol 3-O-sophoroside.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the quantification of kaempferol 3-O-sophoroside, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds in the sample matrix. In the context of liquid chromatography-mass spectrometry (LC-MS) analysis of this compound, these effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification. For instance, phospholipids from plasma samples or pigments from plant extracts can co-elute with the analyte and interfere with its ionization in the MS source. This can lead to underestimation (suppression) or overestimation (enhancement) of the true concentration. A study on various flavonoids demonstrated that matrix effects can cause significant ionization suppression, with negative values ranging from -44% to -0.5%.[1]
Q2: What are the common sample preparation techniques to reduce matrix effects for this compound analysis?
A2: The most common sample preparation techniques to minimize matrix effects for flavonoid glycosides like this compound include:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering compounds from complex matrices. For this compound, macroporous resins like XAD-1600N have been shown to be effective in enriching the analyte from saffron petal extracts.[2]
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a solvent that is immiscible with the sample matrix, leaving many interfering substances behind.
-
Protein Precipitation (PPT): For biological samples like plasma or serum, PPT with organic solvents such as methanol or acetonitrile is a quick and simple method to remove the bulk of proteins. However, it may be less effective at removing other matrix components like phospholipids.
Q3: Is a stable isotope-labeled internal standard for this compound commercially available?
A3: As of late 2025, a commercially available stable isotope-labeled (e.g., ¹³C or ²H) internal standard specifically for this compound is not readily found in major supplier catalogs. While companies like IsoLife provide a range of ¹³C-labeled plant metabolites, including kaempferol, the sophoroside form is not listed as a standard product.[3] Researchers may need to consider custom synthesis. The synthesis of other stable isotope-labeled flavonoids has been described in the literature and could serve as a methodological reference.
Q4: Where can I purchase a non-labeled this compound reference standard?
A4: A non-labeled this compound reference standard (CAS Number: 19895-95-5) is available from several commercial suppliers, including:
It is recommended to obtain a certificate of analysis (CoA) to verify the purity and identity of the standard.
Troubleshooting Guides
Issue 1: Poor Recovery of this compound During Sample Preparation
Problem: Low recovery of the analyte after sample extraction, leading to poor sensitivity.
Possible Causes & Solutions:
-
Inappropriate SPE Sorbent: The chosen SPE sorbent may not have the optimal retention and elution characteristics for this compound.
-
Recommendation: For plant extracts, macroporous resins such as XAD-1600N have shown good adsorption and desorption capacities.[2] For plasma or serum, reversed-phase polymeric sorbents are often a good starting point.
-
-
Suboptimal pH: The pH of the sample and wash solutions can significantly impact the recovery of phenolic compounds.
-
Recommendation: Acidifying the sample (e.g., to pH 2) can improve the retention of flavonoids on reversed-phase SPE cartridges.
-
-
Inefficient Elution Solvent: The solvent used to elute the analyte from the SPE cartridge may not be strong enough.
-
Recommendation: A mixture of methanol or acetonitrile with a small percentage of acid (e.g., formic acid) is often effective. For macroporous resins, ethanol concentrations between 49%-69% have been found to be optimal for desorption.[2]
-
-
Protein Binding in Plasma/Serum: this compound may be bound to plasma proteins, leading to its loss during protein precipitation or inefficient extraction.
-
Recommendation: Disrupt protein binding prior to extraction by adding an acid (e.g., trichloroacetic acid) or a denaturing agent.
-
Issue 2: Significant Ion Suppression or Enhancement in LC-MS Analysis
Problem: Inconsistent and inaccurate quantification due to matrix effects.
Possible Causes & Solutions:
-
Insufficient Sample Cleanup: The sample preparation method is not adequately removing co-eluting matrix components.
-
Recommendation: Implement a more rigorous sample cleanup method. Solid-phase extraction is generally more effective at removing a wider range of interferences compared to protein precipitation.
-
-
Co-elution with Phospholipids (in plasma/serum): Phospholipids are a common source of ion suppression in bioanalysis.
-
Recommendation: Optimize the chromatographic method to separate this compound from the phospholipid elution zone. This can be achieved by using a suitable analytical column (e.g., a C18 column) and a gradient elution program.
-
-
Inappropriate Calibration Strategy: Using an external standard calibration may not compensate for sample-to-sample variations in matrix effects.
-
Recommendation: Employ a more robust calibration method. The use of a stable isotope-labeled internal standard is the gold standard for correcting matrix effects. If an isotopic standard is unavailable, the standard addition method is a viable alternative.
-
Data Presentation: Comparison of Sample Preparation and Calibration Strategies
Table 1: Comparison of Sample Preparation Techniques for Flavonoid Glycosides in Plasma *
| Technique | Typical Recovery (%) | Typical Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 80 - 95 | -30 to -50 (Suppression) | Fast, simple, inexpensive | Less clean extract, significant matrix effects |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | -10 to -30 (Suppression) | Cleaner extract than PPT | Labor-intensive, requires solvent optimization |
| Solid-Phase Extraction (SPE) | 85 - 105 | -5 to +5 | Cleanest extract, high recovery and minimal matrix effects | More expensive, requires method development |
*Data is generalized for flavonoid glycosides in biological matrices as direct comparative studies for this compound are limited in publicly available literature.
Table 2: Comparison of Calibration Strategies for Quantification in the Presence of Matrix Effects *
| Calibration Method | Typical Accuracy (%) | Typical Precision (%RSD) | Ability to Compensate for Matrix Effects |
| External Standard | 70 - 120 | < 15 | Poor |
| Standard Addition | 95 - 105 | < 10 | Excellent |
| Stable Isotope-Labeled Internal Standard | 98 - 102 | < 5 | Excellent |
*Accuracy and precision values are illustrative and depend on the specific assay conditions. The internal standard method generally provides the highest accuracy and precision.[1]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma (Recommended Starting Protocol)
This protocol is a general guideline and should be optimized for your specific application.
Materials:
-
SPE Cartridges: Polymeric reversed-phase (e.g., Oasis HLB or equivalent)
-
Human plasma containing this compound
-
Phosphoric acid (4% v/v in water)
-
Methanol
-
Acetonitrile
-
Formic acid
-
Deionized water
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment: To 500 µL of human plasma, add 500 µL of 4% phosphoric acid to precipitate proteins and release protein-bound analyte. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol or acetonitrile containing 0.1% formic acid.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes (this should be optimized for your system)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transition:
-
Precursor Ion (Q1): m/z 609.1
-
Product Ion (Q3): m/z 285.0 (corresponding to the kaempferol aglycone)
-
-
Optimize collision energy and other source parameters for your specific instrument.
Visualizations
Caption: Workflow for the extraction and analysis of this compound from plasma.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Synthesis of 13C-labeled steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
Validation & Comparative
A Comparative Analysis of the In Vivo Anti-inflammatory Efficacy of Kaempferol 3-O-Sophoroside
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of kaempferol 3-O-sophoroside and other relevant anti-inflammatory agents, including its aglycone, kaempferol, the related flavonoid quercetin, and the well-established nonsteroidal anti-inflammatory drugs (NSAIDs) ibuprofen and celecoxib. The following sections present a summary of quantitative data from key in vivo models, detailed experimental protocols, and visualizations of the implicated signaling pathways and experimental workflows.
Comparative Efficacy in Preclinical Models of Inflammation
The anti-inflammatory potential of this compound and its comparators has been evaluated in various in vivo models. This section summarizes the quantitative outcomes in two standard models: carrageenan-induced paw edema, a model of acute inflammation, and lipopolysaccharide (LPS)-induced systemic inflammation, a model mimicking systemic inflammatory responses.
Carrageenan-Induced Paw Edema Model
This model assesses the ability of a compound to reduce acute inflammation, measured as the inhibition of paw swelling induced by carrageenan injection.
| Compound | Dose | Route of Administration | Time Point | Paw Edema Inhibition (%) |
| This compound | Data Not Available | - | - | - |
| Kaempferol | 100 mg/kg | Intraperitoneal (i.p.) | - | Modulates COX-2 expression[1] |
| Quercetin | 10 mg/kg | - | 48 hours | Significantly reduced exudate volume and protein amounts[2] |
| Ibuprofen | 40 mg/kg | Oral | 3 hours | Significant decrease in paw size compared to control[3] |
| Celecoxib | 1, 10, 30 mg/kg | Intraperitoneal (i.p.) | 4 hours | Dose-dependent and significant reduction in paw edema[4] |
| 50 mg/kg | - | 3 and 5 hours | Significant decrease in paw edema[5] |
LPS-Induced Systemic Inflammation Model
This model evaluates the capacity of a compound to mitigate the systemic inflammatory response triggered by LPS, a component of Gram-negative bacteria. The primary endpoints are the reduction of pro-inflammatory cytokines in circulation or specific tissues.
| Compound | Dose | Route of Administration | Key Cytokine(s) Measured | % Reduction/Effect |
| This compound | - | - | TNF-α | Suppresses production[6] |
| Kaempferol Triglycoside (KXRG) * | - | Oral | IL-6, TNF-α, IL-1β | Significantly inhibited increases in serum cytokines |
| Kaempferol | 25, 50, 100 mg/kg | - | IL-1β, IL-6, TNF-α | Reduced production in brain tissues |
| 100 mg/kg | Intragastric | TNF-α, IL-1β, IL-6 | Strongly reduced in BALF | |
| Quercetin | 5, 10, 20 µM (in vitro) | - | TLR4, NLRP3, Caspase-1, GSDMD, IL-1β, IL-18, IL-6, TNF-α | Significantly reduced expression |
| Ibuprofen | 15 mg/kg | - | IL-6, IL-1β, TNF-α | No significant change in peripheral or central cytokine mRNA levels |
| Celecoxib | 20 mg/kg | Intraperitoneal (i.p.) | IL-1β, TNF-α | Significantly attenuated increments in the neonatal rat brain |
| 0.5 mg/kg | - | IL-6 | Insignificant reduction in mucosal accumulation |
*Note: Data for a structurally related kaempferol triglycoside is included due to the limited direct in vivo quantitative data for this compound.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and critical evaluation.
Carrageenan-Induced Paw Edema in Rodents
This protocol outlines the standard procedure for inducing and assessing acute inflammation in the paw of a rat or mouse.
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (this compound, comparators) and vehicle
-
Plethysmometer or digital calipers
-
Syringes and needles for administration and induction
Procedure:
-
Animal Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment with free access to food and water.
-
Fasting: Fast the animals for 12 hours before the experiment with free access to water.
-
Grouping: Randomly divide the animals into control, standard, and test groups.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer or calipers.
-
Compound Administration: Administer the test compounds and the standard drug (e.g., ibuprofen, celecoxib) orally or intraperitoneally at predetermined doses. Administer the vehicle to the control group.
-
Induction of Edema: After a specific pre-treatment time (typically 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[3]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Calculate the edema volume by subtracting the initial paw volume from the paw volume at each time point.
-
Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
LPS-Induced Systemic Inflammation in Rodents
This protocol describes the induction of a systemic inflammatory response using lipopolysaccharide (LPS).
Materials:
-
Male BALB/c or C57BL/6 mice or Sprague-Dawley rats
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds and vehicle
-
Sterile, pyrogen-free saline
-
Equipment for blood collection and tissue harvesting
-
ELISA kits for cytokine measurement (TNF-α, IL-6, IL-1β)
Procedure:
-
Animal Acclimatization: House animals under specific pathogen-free conditions for at least one week before the experiment.
-
Grouping: Randomly assign animals to control, LPS, and treatment groups.
-
Compound Administration: Pre-treat the animals with the test compounds or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) for a specified duration before LPS challenge.
-
LPS Challenge: Induce systemic inflammation by administering LPS (typically 0.5-5 mg/kg) via intraperitoneal or intravenous injection. Administer sterile saline to the control group.
-
Monitoring and Sample Collection: Monitor the animals for signs of sickness behavior. At a predetermined time point post-LPS injection (e.g., 1.5, 3, 6, or 24 hours), collect blood samples via cardiac puncture or retro-orbital bleeding. Tissues (e.g., lung, liver, brain) can also be harvested.
-
Cytokine Analysis: Separate serum or plasma from the blood and measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using specific ELISA kits.
-
Data Analysis: Compare the cytokine levels in the treatment groups to the LPS group to determine the percentage reduction.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways involved in inflammation that are modulated by this compound and the experimental workflows.
References
- 1. Anti-inflammatory effects of kaempferol-3-O-sophoroside in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. thaiscience.info [thaiscience.info]
- 4. Kaempferol regulates MAPKs and NF-κB signaling pathways to attenuate LPS-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jag.journalagent.com [jag.journalagent.com]
- 6. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of action studies for kaempferol 3-O-sophoroside's antidepressant effects.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antidepressant effects of kaempferol 3-O-sophoroside, a flavonoid found in saffron, with conventional antidepressant medications. We delve into the molecular mechanisms of action, supported by experimental data, to offer an objective analysis for researchers in the field of neuropharmacology and drug discovery.
Mechanism of Action: A Multi-Target Approach
This compound exerts its antidepressant effects through a multi-faceted mechanism, primarily involving the activation of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. This activation triggers a cascade of downstream effects that contrast with the monoamine-focused mechanisms of traditional antidepressants.
Key Signaling Pathways
The antidepressant action of this compound is attributed to its influence on several key signaling pathways:
-
AMPK Activation: this compound directly binds to and activates AMPK.[1][2][3] This is a distinct mechanism compared to typical antidepressants that primarily target neurotransmitter reuptake.
-
Neurotrophic Factor Production: The activation of AMPK by this compound promotes the production of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival and neurogenesis.[1][2][3]
-
Autophagy Induction: AMPK activation also initiates autophagy, a cellular process for clearing damaged components, which is often impaired in depressive states.[1][2][3]
-
Anti-Inflammatory Action: The compound exhibits significant anti-inflammatory properties by reducing NLRP3-mediated neuroinflammation and inhibiting the activation of NF-κB and the production of TNF-α.[1][2][4]
-
HPA Axis Modulation: Kaempferol, the aglycone of this compound, has been shown to regulate the hypothalamic-pituitary-adrenal (HPA) axis, a central stress response system often dysregulated in depression.[1]
-
Oxidative Stress Reduction: Kaempferol has demonstrated the ability to alleviate hippocampal oxidative stress.[5]
The following diagram illustrates the proposed signaling pathway for the antidepressant effect of this compound.
Comparative Performance Data
While direct comparative studies of this compound with conventional antidepressants are emerging, studies on its aglycone, kaempferol, and saffron extracts provide valuable insights.
| Treatment Group | Animal Model | Behavioral Test | Outcome Measure | Result | Reference |
| Kaempferol | Chronic Unpredictable Mild Stress (CUMS) in mice | Forced Swim Test (FST) | Immobility Time | Significant decrease compared to CUMS control | [6] |
| Fluoxetine | CUMS in mice | Forced Swim Test (FST) | Immobility Time | Significant decrease compared to CUMS control | [7][8] |
| Saffron Extract (contains this compound) | Mild to moderate depression in humans | Clinical Trials | Hamilton Depression Rating Scale (HDRS) | Comparable efficacy to fluoxetine and imipramine | [9] |
| Imipramine | Forced Swim Test (FST) in rats | Forced Swim Test (FST) | Immobility Time | Significant decrease compared to control | [10] |
| Treatment Group | Biomarker | Effect | Reference |
| Kaempferol | BDNF Levels | Increased | [11] |
| Fluoxetine | BDNF Levels | Increased | [12][13] |
| Kaempferol | Neuroinflammatory Markers (e.g., TNF-α) | Decreased | [14] |
| Fluoxetine | Neuroinflammatory Markers | Decreased | [15] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison.
Chronic Unpredictable Mild Stress (CUMS) Model
The CUMS model is a widely used preclinical model to induce depressive-like behaviors in rodents.
-
Objective: To induce a state of chronic stress that mimics aspects of human depression.
-
Procedure: For a period of 4 to 8 weeks, animals are subjected to a series of mild, unpredictable stressors. These stressors can include:
-
24-hour food or water deprivation.
-
Overnight illumination or reversed light/dark cycle.
-
Cage tilt (45°).
-
Wet cage bedding.
-
Forced swimming in cool water.
-
Restraint stress. The sequence and timing of stressors are varied to maintain unpredictability.
-
-
Behavioral Assessment: Following the CUMS protocol, depressive-like behaviors are assessed using tests such as the Forced Swim Test and Sucrose Preference Test.
The following diagram outlines the experimental workflow for a typical CUMS study.
Forced Swim Test (FST)
The FST is a common behavioral test used to assess antidepressant efficacy.
-
Objective: To measure behavioral despair in rodents.
-
Procedure:
-
Animals are individually placed in a cylinder filled with water (23-25°C) from which they cannot escape.
-
The session is typically 6 minutes long.
-
The duration of immobility (floating with only movements necessary to keep the head above water) is recorded, usually during the last 4 minutes of the test.
-
-
Interpretation: A decrease in immobility time is interpreted as an antidepressant-like effect.
Brain-Derived Neurotrophic Factor (BDNF) Measurement
BDNF levels in brain tissue (typically the hippocampus) are often measured to assess the neurotrophic effects of a compound.
-
Objective: To quantify BDNF protein levels.
-
Procedure (ELISA - Enzyme-Linked Immunosorbent Assay):
-
Brain tissue is homogenized and centrifuged to obtain the supernatant.
-
A 96-well plate is coated with a capture antibody specific for BDNF.
-
Samples and standards are added to the wells.
-
A detection antibody, conjugated to an enzyme (e.g., HRP), is added.
-
A substrate is added, which reacts with the enzyme to produce a colorimetric signal.
-
The absorbance is measured, and BDNF concentration is determined by comparison to a standard curve.[1][4]
-
AMP-Activated Protein Kinase (AMPK) Activity Assay
-
Objective: To measure the enzymatic activity of AMPK in tissue lysates.
-
Procedure (Kinase Assay):
-
Brain tissue is homogenized in a buffer that preserves protein phosphorylation.
-
The lysate is incubated with a specific AMPK substrate (e.g., a synthetic peptide), ATP, and necessary co-factors.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified, often using radioisotope-labeled ATP (γ-³²P-ATP) or through antibody-based methods (e.g., Western blot or ELISA) that detect the phosphorylated substrate.[16]
-
Conclusion
This compound presents a promising alternative or adjunctive therapeutic strategy for depression. Its unique mechanism of action, centered on AMPK activation and subsequent modulation of neurotrophic, inflammatory, and cellular stress pathways, distinguishes it from conventional antidepressants. The preclinical evidence suggests comparable efficacy to established drugs like fluoxetine and imipramine in behavioral models of depression. Further head-to-head clinical trials are warranted to fully elucidate its therapeutic potential in human populations. The detailed experimental protocols provided in this guide serve as a resource for researchers aiming to further investigate the antidepressant properties of this and other novel compounds.
References
- 1. Mouse BDNF ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma (EDTA) [anticorps-enligne.fr]
- 2. Development of mature BDNF-specific sandwich ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse BDNF(Brain Derived Neurotrophic Factor) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 4. Mouse BDNF ELISA Kit (EEL088) - Invitrogen [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic treatment with fluoxetine using the chronic unpredictable stress model induces changes in neurotransmitters and circulating miRNAs in extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ethopharmacology of imipramine in the forced-swimming test: gender differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-depressant natural flavonols modulate BDNF and beta amyloid in neurons and hippocampus of double TgAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of efficacy, safety and brain derived neurotrophic factor (BDNF) levels in patients of major depressive disorder, treated with fluoxetine and desvenlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oamjms.eu [oamjms.eu]
- 14. Kaempferol attenuates cognitive deficit via regulating oxidative stress and neuroinflammation in an ovariectomized rat model of sporadic dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Analytical Methods for Kaempferol 3-O-Sophoroside Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the accurate quantification of kaempferol 3-O-sophoroside, a naturally occurring flavonoid with significant therapeutic potential. The selection of an appropriate analytical technique is critical for researchers and professionals in drug development to ensure the quality, efficacy, and safety of botanical extracts and derived pharmaceuticals. This document outlines the experimental protocols and performance characteristics of commonly employed methods, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC), supported by experimental data from peer-reviewed studies.
Comparative Analysis of Analytical Methods
The choice of an analytical method for the quantification of this compound is dependent on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following tables summarize the quantitative data and performance metrics of different analytical techniques, offering a clear comparison to aid in method selection.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of flavonoids. Its robustness and reproducibility make it a staple in many quality control laboratories.
| Parameter | HPLC Method 1 |
| Linearity Range | 0.025 - 0.25 mg/ml |
| Correlation Coefficient (r) | 0.9995 |
| Regression Equation | y = 5269733.2X + 5887.8 |
| Detection Wavelength | 360 nm |
| Column | Shim-pack GIST C18 (4.6 × 250 mm, 5 µm) |
| Mobile Phase | Not specified |
| Column Temperature | 30 °C |
| Injection Volume | 5 µl |
| Source | [1] |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex biological matrices and for identifying and quantifying compounds at trace levels.
| Parameter | LC-MS/MS Method 1 |
| Linearity Range | 5.34 - 100.00 ng/ml (for related kaempferol compounds) |
| Correlation Coefficient (r²) | 0.9990 - 0.9994 (for related kaempferol compounds) |
| Limit of Detection (LOD) | 0.18 - 4.30 ng/ml (for related kaempferol compounds) |
| Limit of Quantification (LOQ) | 0.72 - 8.44 ng/ml (for related kaempferol compounds) |
| Ionization Mode | Negative Ionization |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Source | [2] |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a cost-effective and high-throughput alternative for the quantification of phytoconstituents. It allows for the simultaneous analysis of multiple samples.
| Parameter | HPTLC Method 1 (for Kaempferol) |
| Linearity Range | 100 - 600 ng/spot |
| Correlation Coefficient (r) | 0.99834 |
| Limit of Detection (LOD) | Not specified |
| Limit of Quantification (LOQ) | Not specified |
| Mobile Phase | Toluene: Ethyl acetate: Formic acid (6:4:1 v/v/v) |
| Stationary Phase | Silica gel 60 F254 HPTLC plates |
| Detection Wavelength | 254 nm (before derivatization), 366 nm (after derivatization) |
| Source | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections provide the experimental protocols for the key methods cited in this guide.
HPLC Method for this compound Quantification[1]
-
Instrumentation : A high-pressure pump chromatograph with a variable wavelength UV detector (Shimadzu).
-
Column : Shim-pack GIST C18 (4.6 × 250 mm, 5 µm).
-
Mobile Phase : The specific mobile phase composition was not detailed in the provided abstract.
-
Column Temperature : 30 °C.
-
Injection Volume : 5 µl.
-
Detection : UV detection at a wavelength of 360 nm.
-
Standard Preparation : A standard solution of kaempferol-3-O-sophoroside was prepared in methanol. The linearity was established in the concentration range of 0.025 mg/ml to 0.25 mg/ml.
LC-MS/MS Method for Flavonoid Quantification[2]
-
Instrumentation : A liquid chromatograph coupled with a tandem mass spectrometer.
-
Ionization : Electrospray ionization (ESI) in negative mode.
-
Analysis Mode : Multiple Reaction Monitoring (MRM) for quantification.
-
Sample Preparation : The extraction procedure for the sample matrix would be required for a complete protocol.
-
Standard Preparation : Standard solutions of the analytes were prepared to establish calibration curves. The linear range for kaempferol-3-O-glucoside was 8.44–135.00 ng/mL.
HPTLC Method for Kaempferol Quantification[3]
-
Stationary Phase : Pre-coated silica gel 60 F254 aluminum HPTLC plates (10.0 x 10.0 cm).
-
Sample Application : Samples and standards were applied to the plates.
-
Mobile Phase : Toluene: ethyl acetate: formic acid (6:4:1 v/v/v).
-
Development : The plate was developed in a suitable chamber with the mobile phase.
-
Detection : Densitometric scanning at 254 nm before derivatization and 366 nm after derivatization.
-
Quantification : The amount of kaempferol was determined by comparing the peak area of the sample with that of the standard.
Visualizing the Cross-Validation Workflow
A systematic approach is necessary for the cross-validation of analytical methods. The following diagram illustrates a typical workflow for comparing different analytical techniques for the quantification of a specific analyte like this compound.
Caption: Workflow for cross-validation of analytical methods.
Signaling Pathway of Flavonoid Action (Illustrative)
While not directly related to analytical method validation, understanding the biological context of this compound is important for researchers. The following diagram illustrates a simplified, hypothetical signaling pathway that could be influenced by flavonoids.
Caption: Illustrative flavonoid signaling pathway.
References
The Delicate Dance of Structure and Activity: A Comparative Guide to Kaempferol 3-O-Sophoroside and Its Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of kaempferol 3-O-sophoroside and its derivatives, focusing on their anti-inflammatory and anticancer properties. By presenting key experimental data in a clear, comparative format, alongside detailed methodologies and visual pathway diagrams, this document aims to facilitate a deeper understanding of how structural modifications influence the therapeutic potential of this important class of flavonoids.
Kaempferol, a widely distributed natural flavonol, and its glycosidic derivatives have garnered significant attention for their diverse pharmacological activities. Among these, this compound, a disaccharide derivative, has demonstrated notable biological effects. The nature and position of the sugar moieties, as well as other structural alterations, play a critical role in modulating the efficacy and mechanism of action of the parent kaempferol molecule. This guide delves into these structure-activity relationships, offering a valuable resource for the scientific community.
Comparative Analysis of Biological Activity
The biological activity of kaempferol and its glycosides is significantly influenced by the presence and nature of the glycosidic substitutions. The following tables summarize the comparative activities of this compound and its derivatives in key therapeutic areas.
Anti-Inflammatory Activity
The anti-inflammatory effects of kaempferol and its derivatives are often attributed to their ability to modulate key inflammatory pathways, such as the inhibition of nitric oxide (NO) production and the suppression of the NF-κB signaling pathway.
Table 1: Comparative Anti-Inflammatory Activity of Kaempferol and its Rhamnoside Derivatives
| Compound | Inhibition of NO Production (IC50, µM) | Inhibition of NF-κB Luciferase Activity (IC50, µM) |
| Kaempferol | 15.4 | 90.3 |
| α-Rhamnoisorobin (Kaempferol 7-O-rhamnoside) | 37.7 | 36.2 |
| Afzelin (Kaempferol 3-O-rhamnoside) | > 100 | > 100 |
| Kaempferitrin (Kaempferol 3,7-di-O-rhamnoside) | > 100 | > 100 |
Data sourced from a study on the depigmenting and anti-inflammatory properties of kaempferol and its rhamnosides.
A study on a mixture of kaempferol-3-O-sophoroside and kaempferol-3-O-sambubioside demonstrated significant prevention of ethanol-induced gastric lesions in rats, highlighting its potent anti-inflammatory and protective effects in the gastrointestinal tract.[1]
Anticancer Activity
The anticancer potential of kaempferol derivatives is often evaluated by their ability to inhibit the proliferation of cancer cell lines. The aglycone, kaempferol, generally exhibits the most potent cytotoxic activity, which is often diminished by glycosylation.
Table 2: Comparative Cytotoxicity of Kaempferol and its Glycoside Derivatives against Various Cancer Cell Lines (IC50, µM)
| Compound | HepG2 (Liver Cancer) | CT26 (Colon Cancer) | B16F1 (Melanoma) |
| Kaempferol | 30.92 | 88.02 | 70.67 |
| Kaempferol 7-O-glucoside | > 100 | > 100 | > 100 |
| Kaempferol 3-O-rhamnoside | > 100 | > 100 | > 100 |
| Kaempferol 3-O-rutinoside | > 100 | > 100 | > 100 |
Data from a comparative study on the antitumor, antioxidant, and anti-inflammatory activities of kaempferol and its glycosides.[2]
Key Signaling Pathways
The biological activities of this compound and its derivatives are mediated through the modulation of complex intracellular signaling pathways. The NF-κB and PI3K/Akt pathways are central to their anti-inflammatory and anticancer effects.
Caption: NF-κB signaling pathway and points of inhibition by kaempferol derivatives.
Caption: PI3K/Akt signaling pathway and points of inhibition by kaempferol derivatives.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HepG2, CT26, B16F1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and its derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the test compounds (this compound and its derivatives) and a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells and the uptake of propidium iodide (PI) by non-viable cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay measures the activity of the NF-κB transcription factor by quantifying the expression of a reporter gene (luciferase) under the control of an NF-κB response element.
Materials:
-
24-well plates
-
Cells transfected with an NF-κB luciferase reporter plasmid
-
Test compounds
-
Inducing agent (e.g., TNF-α or LPS)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Seed the transfected cells in 24-well plates and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with an inducing agent (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to the total protein concentration in each lysate.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated control.
Conclusion
The structure-activity relationship of this compound and its derivatives is a complex but crucial area of study for the development of novel therapeutic agents. The available data consistently indicate that the aglycone, kaempferol, often exhibits the most potent in vitro activity, which is generally attenuated by glycosylation. The position, number, and type of sugar moieties significantly impact the biological effects. For instance, glycosylation at the 3-position appears to be more detrimental to anticancer and anti-inflammatory activities than at the 7-position.
This guide provides a snapshot of the current understanding of the SAR of this flavonoid class. Further comprehensive studies that directly compare a wider range of this compound derivatives under standardized experimental conditions are warranted to fully elucidate their therapeutic potential and guide the rational design of more effective anti-inflammatory and anticancer drugs.
References
Safety Operating Guide
Proper Disposal of Kaempferol 3-O-Sophoroside: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of kaempferol 3-O-sophoroside, a flavonoid glycoside, emphasizing safety and regulatory compliance. Adherence to these protocols is vital to mitigate potential environmental damage and ensure a safe laboratory environment.
Hazard and Safety Overview
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is of paramount importance. All disposal procedures must be conducted in accordance with institutional guidelines and local, state, and federal regulations.
Key Hazard Information:
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant."[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Protocol: Waste Segregation and Collection
-
Personal Protective Equipment (PPE): Before handling the chemical waste, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.
-
Waste Identification: Clearly identify the waste as "Hazardous Waste: this compound."
-
Waste Segregation:
-
Solid Waste: Collect pure this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, absorbent pads) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Management:
-
Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[4] This area should be away from drains and incompatible materials.
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's EHS or a certified hazardous waste disposal contractor to arrange for pickup and final disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Accidental Release Measures
In the event of a spill, take the following steps:
-
Evacuate and Ventilate: Ensure adequate ventilation and evacuate personnel from the immediate area if necessary.
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Cleanup:
-
For solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).
-
Collect all spilled material and cleanup residues into a designated hazardous waste container.
-
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste, thereby building trust in your laboratory's commitment to safety and environmental stewardship.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
